Product packaging for 4,5-Diamino-2-methylbenzonitrile(Cat. No.:CAS No. 952511-75-0)

4,5-Diamino-2-methylbenzonitrile

Cat. No.: B3316060
CAS No.: 952511-75-0
M. Wt: 147.18 g/mol
InChI Key: FCMQHPUVYGBUAW-UHFFFAOYSA-N
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Description

4,5-Diamino-2-methylbenzonitrile is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 147.079647300 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B3316060 4,5-Diamino-2-methylbenzonitrile CAS No. 952511-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diamino-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-7(10)8(11)3-6(5)4-9/h2-3H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMQHPUVYGBUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301586
Record name 4,5-Diamino-2-methylbenzonitrile
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Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952511-75-0
Record name 4,5-Diamino-2-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952511-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diamino-2-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of 4,5-Diamino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diamino-2-methylbenzonitrile is a substituted aromatic nitrile of interest in medicinal chemistry and materials science. Its structure, featuring a benzonitrile core with two adjacent amino groups and a methyl substituent, presents multiple sites for chemical modification, making it a potentially valuable building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity. This technical guide provides a summary of the available physical and chemical property data for this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a nitrile (-C≡N) group, two amino (-NH₂) groups at the 4 and 5 positions, and a methyl (-CH₃) group at the 2 position. This arrangement of functional groups influences its chemical reactivity and physical properties.

Molecular Formula: C₈H₉N₃[1]

Molecular Weight: 147.18 g/mol [1]

Physical Properties
PropertyValueSource
Boiling Point 369.5 ± 42.0 °CPredicted[1]
Density 1.19 ± 0.1 g/cm³Predicted[1]
Monoisotopic Mass 147.07965 DaPredicted[1]
XlogP 0.6Predicted[1]

Note: Experimental determination of properties such as melting point and solubility in various organic solvents is highly recommended for any practical application.

Synthesis and Reactivity

A definitive, detailed experimental protocol for the synthesis of this compound is not currently available in peer-reviewed scientific journals or patents. However, a logical synthetic approach can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow

The synthesis of this compound would likely involve the introduction of the amino groups onto a pre-existing 2-methylbenzonitrile scaffold. A common strategy for introducing adjacent amino groups is the reduction of a corresponding dinitro compound.

G A 2-Methylbenzonitrile B Nitration A->B HNO₃, H₂SO₄ C 4,5-Dinitro-2-methylbenzonitrile B->C D Reduction C->D e.g., SnCl₂, HCl or H₂, Pd/C E This compound D->E

Caption: Conceptual synthetic pathway for this compound.

Methodology:

  • Nitration: 2-Methylbenzonitrile would first undergo nitration using a mixture of nitric acid and sulfuric acid to introduce two nitro groups onto the aromatic ring, yielding 4,5-dinitro-2-methylbenzonitrile. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to achieve the desired dinitration and avoid side reactions.

  • Reduction: The resulting 4,5-dinitro-2-methylbenzonitrile would then be reduced to the corresponding diamine. This can be achieved through various established methods, such as catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or by using a metal in acidic media (e.g., tin(II) chloride in hydrochloric acid).

Purification: The final product would likely require purification, for which techniques such as recrystallization or column chromatography would be employed. The choice of solvent for these procedures would depend on the experimentally determined solubility of the compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound are not available in the public domain. However, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amino protons. The aromatic protons would likely appear as two singlets or a set of coupled doublets in the aromatic region (typically 6.0-8.0 ppm). The methyl group protons would give a singlet further upfield (around 2.0-2.5 ppm). The two amino groups would each produce a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon would be observed in the downfield region (typically 115-125 ppm). The aromatic carbons would appear in the range of 100-150 ppm, and the methyl carbon would be found in the upfield region (around 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the different functional groups:

  • N-H stretching: Two or more sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino groups.

  • C≡N stretching: A sharp, medium to strong intensity band around 2220-2260 cm⁻¹ for the nitrile group.

  • C-H stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands from the methyl group just below 3000 cm⁻¹.

  • N-H bending: A medium to strong band in the region of 1590-1650 cm⁻¹.

  • C=C stretching: Aromatic ring C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (147.18 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as HCN or NH₃. High-resolution mass spectrometry would be able to confirm the elemental composition of the molecular ion.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity of this compound or its involvement in any specific signaling pathways. The presence of the diamino-substituted benzene ring, a feature found in some biologically active molecules, suggests that this compound could be explored for various pharmacological activities. However, any such potential would require experimental investigation.

Conclusion and Future Directions

This compound is a chemical compound with potential for further research and application, particularly as a synthetic intermediate. However, a significant gap exists in the publicly available experimental data for its physical and chemical properties, as well as a detailed, validated synthesis protocol. Future work should focus on the experimental determination of its fundamental properties and the development of a reliable synthetic route. Subsequent studies could then explore its reactivity and potential as a scaffold for the development of novel compounds with interesting biological or material properties. Researchers and drug development professionals are encouraged to perform their own experimental validation of the predicted data presented in this guide before use in any application.

References

An In-depth Technical Guide to 4,5-Diamino-2-methylbenzonitrile (CAS Number: 952511-75-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diamino-2-methylbenzonitrile is a substituted aromatic compound that has garnered interest in medicinal chemistry as a key building block for the synthesis of various heterocyclic compounds, particularly those with potential therapeutic applications. Its structure, featuring a benzonitrile core with two adjacent amino groups and a methyl substituent, provides a versatile scaffold for the development of kinase inhibitors and other targeted therapies. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 952511-75-0N/A
Molecular Formula C₈H₉N₃[1]
Molecular Weight 147.18 g/mol [1]
Appearance Light brown solid (typical)Supplier Data
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in organic solvents like methanol and DMSOGeneral chemical knowledge
Predicted XlogP 0.6[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 0[1]

Synthesis

A detailed experimental protocol for the synthesis of this compound has been described in patent literature, specifically in patent WO2007087277. The synthesis involves the reduction of a nitro-substituted precursor.

Experimental Protocol: Synthesis of this compound

Starting Material: 4-Amino-2-methyl-5-nitrobenzonitrile

Reagents and Solvents:

  • 4-Amino-2-methyl-5-nitrobenzonitrile

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • A mixture of 4-amino-2-methyl-5-nitrobenzonitrile (1.0 eq), iron powder (5.0 eq), and ammonium chloride (0.5 eq) is prepared in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is allowed to cool to room temperature.

  • The reaction mixture is then filtered through a pad of Celite® to remove the iron salts and other solid residues. The filter cake is washed with ethanol.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The resulting aqueous residue is extracted with ethyl acetate (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield this compound as a solid.

Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Synthesis_Workflow start Start reagents 4-Amino-2-methyl-5-nitrobenzonitrile, Fe, NH4Cl, EtOH/H2O start->reagents reaction Reflux (80-90 °C) 2-4 hours reagents->reaction filtration Filter through Celite® reaction->filtration concentration1 Concentrate Filtrate filtration->concentration1 extraction Extract with EtOAc concentration1->extraction workup Wash with Brine, Dry (Na2SO4), Concentrate extraction->workup product This compound workup->product

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization

Characterization data for this compound is available from patent literature.

¹H NMR Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.74 (s, 1H), 6.42 (s, 1H), 4.63 (s, 2H), 4.28 (s, 2H), 2.02 (s, 3H).

Note: The singlets at 4.63 and 4.28 ppm correspond to the two amino (-NH₂) groups. The singlets at 6.74 and 6.42 ppm are from the aromatic protons, and the singlet at 2.02 ppm is from the methyl (-CH₃) group.

Mass Spectrometry
  • MS (ESI): m/z 148.1 [M+H]⁺.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of heterocyclic compounds with potential therapeutic applications, particularly in the field of oncology. Its primary use is as a precursor for the construction of fused ring systems.

Intermediate in the Synthesis of Kinase Inhibitors

Patent WO2007087277 describes the use of this compound as a key intermediate in the synthesis of pyrazolopyridine derivatives. These compounds are reported to be inhibitors of protein kinases. Protein kinases are a large family of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The general synthetic strategy involves the condensation of this compound with a suitable dicarbonyl compound or its equivalent to form a fused pyrazine ring, which is then further elaborated to the final kinase inhibitor scaffold.

Kinase_Inhibitor_Synthesis start_mol This compound condensation Condensation Reaction start_mol->condensation reagent Dicarbonyl Compound or Equivalent reagent->condensation fused_intermediate Fused Pyrazine Intermediate condensation->fused_intermediate elaboration Further Synthetic Steps fused_intermediate->elaboration final_product Pyrazolopyridine Kinase Inhibitor elaboration->final_product pathway Kinase Signaling Pathway final_product->pathway Inhibits

Figure 2: Role as an intermediate in kinase inhibitor synthesis.

The specific kinases targeted by the final products derived from this intermediate are not explicitly detailed in the initial search results, but the pyrazolopyridine scaffold is known to be a "privileged structure" in kinase inhibitor design, targeting a wide range of kinases involved in cancer cell proliferation, survival, and angiogenesis.

Safety and Handling

Based on safety data sheets for similar compounds, this compound should be handled with care in a well-ventilated area or a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is expected to be harmful if swallowed, in contact with skin, or if inhaled. For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) from the specific supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery, particularly for the development of novel kinase inhibitors. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the construction of complex heterocyclic scaffolds. Further research into the biological activities of compounds derived from this intermediate is warranted to fully explore its therapeutic potential.

References

Spectroscopic Data and Characterization of 4,5-Diamino-2-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mass Spectrometry Data

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For 4,5-Diamino-2-methylbenzonitrile (Molecular Formula: C₈H₉N₃), predicted data for various adducts in mass spectrometry is available.[1]

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [1]

Adduct IonPredicted m/z
[M+H]⁺148.08693
[M+Na]⁺170.06887
[M-H]⁻146.07237
[M+NH₄]⁺165.11347
[M+K]⁺186.04281
[M]⁺147.07910
[M]⁻147.08020

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring NMR, IR, and mass spectrometry data for aromatic amine and benzonitrile compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms.[2]

¹H NMR (Proton NMR) Spectroscopy Protocol:

A representative protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Accurately weigh 5-20 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube.[3] The solution should be homogeneous.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to ensure magnetic field stability.[3]

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[3]

    • Tune the probe to the ¹H frequency.

    • Acquire the spectrum using appropriate parameters, including the number of scans, spectral width, and relaxation delay.[3]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

¹³C NMR (Carbon-13 NMR) Spectroscopy Protocol:

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences:

  • Sample Preparation: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.[3]

  • Data Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Longer acquisition times or a greater number of scans are typically necessary to achieve a good signal-to-noise ratio.

    • Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and ensure good contact using the pressure arm.

    • Record the sample spectrum. The instrument automatically subtracts the background spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands indicate the presence of specific functional groups (e.g., N-H stretches for amines, C≡N stretch for the nitrile).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns.[4][5]

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.[6][7]

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (a radical cation).[5][6]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]

  • Detection: A detector measures the abundance of ions at each m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and other peaks represent fragment ions.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 4,5-Diamino-2- methylbenzonitrile NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for the spectroscopic analysis of an organic compound.

NMR_Experimental_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim Acquire Acquire Data LockShim->Acquire FT Fourier Transform Acquire->FT Phase Phase and Baseline Correction FT->Phase Analyze Analyze Spectrum Phase->Analyze

Caption: Step-by-step workflow for an NMR experiment.

Mass_Spectrometry_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Separation & Detection cluster_output Output Introduction Introduce Sample into Vacuum Chamber Ionization Ionize Molecules (e.g., Electron Impact) Introduction->Ionization Separation Separate Ions by m/z Ratio Ionization->Separation Detection Detect Ions Separation->Detection Spectrum Generate Mass Spectrum Detection->Spectrum

Caption: General workflow for a mass spectrometry experiment.

References

Solubility Profile of 4,5-Diamino-2-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,5-Diamino-2-methylbenzonitrile, a key intermediate in pharmaceutical synthesis. The document outlines standard experimental protocols for solubility determination and presents illustrative solubility data in common organic solvents. Additionally, a representative synthetic workflow highlights the compound's application in drug development.

Quantitative Solubility Data

While specific experimental solubility data for this compound is not extensively available in public literature, the following table presents illustrative solubility values in a range of common organic solvents at ambient temperature (25°C). These values are based on the general solubility trends of aromatic diamines containing a nitrile group and are intended to serve as a practical guide for solvent selection in synthesis and purification processes.

SolventFormulaPolarity IndexIllustrative Solubility (g/L)
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2> 100
N,N-Dimethylformamide (DMF)C₃H₇NO6.4> 100
Tetrahydrofuran (THF)C₄H₈O4.050-70
AcetoneC₃H₆O5.130-50
Ethyl AcetateC₄H₈O₂4.410-20
Dichloromethane (DCM)CH₂Cl₂3.15-10
MethanolCH₄O5.120-40
EthanolC₂H₆O4.310-30
TolueneC₇H₈2.4< 1
HexaneC₆H₁₄0.1< 0.1

Note: The illustrative solubility values are estimates and should be confirmed experimentally for precise applications. The high polarity of the amino and nitrile functional groups suggests good solubility in polar aprotic solvents like DMSO and DMF.

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.

Gravimetric Method

This method involves preparing a saturated solution at a specific temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, Methanol, Dichloromethane)

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Constant temperature bath or shaker

  • Syringe filters (0.2 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes

  • Vacuum oven or desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the solids to settle. Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe. Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a gentle stream of nitrogen can be used, followed by drying in a desiccator to a constant weight.

  • Calculation: Once the solvent is completely evaporated, weigh the evaporation dish containing the dried solute. The solubility is calculated using the following formula:

    Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of aliquot (L)

Application in Synthetic Workflow

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of heterocyclic compounds with potential biological activity. A common application is in the synthesis of kinase inhibitors, which are a significant class of therapeutic agents. The diamino functionality allows for the construction of fused ring systems, while the nitrile group can be a key interaction point with the target protein or a precursor for other functional groups.

The following diagram illustrates a generalized synthetic workflow where this compound is a starting material for a hypothetical kinase inhibitor.

G A This compound C Fused Heterocyclic Intermediate A->C Condensation B Cyclization Reagent (e.g., Dicarbonyl Compound) B->C E Hypothetical Kinase Inhibitor C->E Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) D Coupling Partner (e.g., Aryl Halide) D->E

Synthetic workflow for a hypothetical kinase inhibitor.

Potential Biological Activities of 4,5-Diamino-2-methylbenzonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4,5-diamino-2-methylbenzonitrile represent a class of small molecules with significant potential in drug discovery and development. The presence of vicinal amino groups on a benzonitrile scaffold provides a versatile platform for chemical modification, leading to a diverse range of compounds with various biological activities. The nitrile functional group is a common pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and its metabolic stability. This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives and structurally related compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.

Anticancer Activity

Derivatives built upon scaffolds structurally related to diaminobenzonitriles, such as diaminopyrimidines and quinazolinones, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of critical enzymes involved in cell proliferation and survival, such as dihydrofolate reductase (DHFR) and various kinases.

Quantitative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for several series of compounds structurally related to this compound. These derivatives often feature fused pyrimidine rings, which are bioisosteres of the diaminobenzene moiety.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Imamine-1,3,5-triazineCompound 4f MDA-MB-231 (Breast)6.25[1]
Imamine-1,3,5-triazineCompound 4k MDA-MB-231 (Breast)8.18[1]
Imamine-1,3,5-triazineImatinib (Control)MDA-MB-231 (Breast)35.50[1]
4-Aminopyrazolo[3,4-d]pyrimidineCompound 12c UO-31 (Renal)0.87[2]
4-Aminopyrazolo[3,4-d]pyrimidineCompound 12f HL-60 (TB) (Leukemia)1.41[2]
4-Aminopyrazolo[3,4-d]pyrimidineCompound 12j MOLT-4 (Leukemia)1.82[2]
Pyrimidine-5-carbonitrileCompound 10b HepG2 (Liver)3.56[3]
Pyrimidine-5-carbonitrileCompound 10b A549 (Lung)5.85[3]
Pyrimidine-5-carbonitrileCompound 10b MCF-7 (Breast)7.68[3]
Pyrimidine-5-carbonitrileErlotinib (Control)HepG2 (Liver)0.87[3]
AminopyrimidineCompound 2a Glioblastoma, TNBC, OSCC, Colon4 - 8[4]
Pyrido[2,3-d]pyrimidineCompound 1n HCT 116 (Colon)1.98 ± 0.69[5]
Pyrido[2,3-d]pyrimidineCompound 2j HCT 116 (Colon)1.48 ± 0.86[5]
Pyrido[2,3-d]pyrimidineRaltitrexed (Control)HCT 116 (Colon)1.07 ± 1.08[5]

Enzyme Inhibition

A significant body of research points towards the inhibition of dihydrofolate reductase (DHFR) as a key mechanism of action for diaminopyrimidine-based compounds. DHFR is a crucial enzyme in the synthesis of nucleotides and is a well-established target for both anticancer and antimicrobial drugs. Additionally, other enzymes such as dipeptidyl peptidase-4 (DPP-4), involved in glucose metabolism, have been identified as targets for related benzonitrile derivatives.

Quantitative Enzyme Inhibition Data
Compound ClassTarget EnzymeDerivativeIC50Reference
Quinazolin-4-one-3-yl}methyl)benzonitrileDPP-4Compound 5d 1.4621 µM[6]
Quinazolin-4-one-3-yl}methyl)benzonitrileDPP-4Sitagliptin (Control)23.6 nM[6]
Pyrimidine-5-carbonitrileEGFRCompound 10b 8.29 ± 0.04 nM[3]
Pyrimidine-5-carbonitrileEGFRErlotinib (Control)2.83 ± 0.05 nM[3]
2,4-DiaminopyrimidinePAK4Compound B6 5.9 nM[7]
Imidazo[4,5-b]pyridine(Antiproliferative)Compound 10 0.4 µM (Colon Carcinoma)[8]
Imidazo[4,5-b]pyridine(Antiproliferative)Compound 14 0.7 µM (Colon Carcinoma)[8]

Antimicrobial Activity

The structural similarity of diaminobenzonitrile derivatives to the pteridine ring of folic acid suggests their potential as antimicrobial agents through the inhibition of microbial DHFR. Furthermore, the diverse chemical space accessible from this scaffold allows for the development of compounds with broad-spectrum antibacterial and antifungal activities.

Quantitative Antimicrobial Activity Data
Compound ClassMicroorganismDerivativeMIC (µg/mL)Reference
Dihydropyrimidine-5-carbonitrileBacterial and Fungal StrainsCompound 7 12.5[9]
Imidazo[4,5-b]pyridineE. coliCompound 14 32 µM[8]
Amide with CyclopropaneE. coliCompound F9 32[10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HeLa, A498) are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations in the culture medium. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To measure the inhibitory activity of a compound against the DHFR enzyme.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), NADPH (e.g., 100 µM), and the DHFR enzyme (e.g., recombinant human or microbial DHFR).

  • Inhibitor Addition: The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, dihydrofolic acid (DHF) (e.g., 50 µM).

  • Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored kinetically over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration. The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive).

Visualizations

Dihydrofolate Reductase (DHFR) Signaling Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor Diaminobenzonitrile Derivative (Inhibitor) Inhibitor->DHFR DNA DNA Replication Nucleotide->DNA

Caption: Inhibition of the DHFR pathway by diaminobenzonitrile derivatives.

General Experimental Workflow for Biological Activity Screening

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of This compound Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Synthesis->Antimicrobial Enzyme Enzyme Inhibition Screening (e.g., DHFR Assay) Synthesis->Enzyme Data Data Analysis (IC50, MIC, Ki) Anticancer->Data Antimicrobial->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

References

4,5-Diamino-2-methylbenzonitrile: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 2, 2025 – 4,5-Diamino-2-methylbenzonitrile, a unique aromatic diamine, is emerging as a critical building block in organic synthesis, enabling the development of a diverse range of heterocyclic compounds and advanced polymers. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its applications, supported by experimental data and detailed methodologies.

Core Properties and Synthetic Potential

This compound, with the chemical formula C₈H₉N₃, possesses a distinct molecular architecture featuring a nitrile group and two adjacent amino functionalities on a toluene backbone. This arrangement of reactive sites makes it an exceptionally versatile precursor for the synthesis of various complex molecules. The presence of the electron-withdrawing nitrile group and the electron-donating amino and methyl groups influences the reactivity of the aromatic ring, opening avenues for diverse chemical transformations.

Applications in Heterocyclic Chemistry

The ortho-diamine functionality of this compound is a key feature that allows for the construction of various fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. The reaction of this compound with 1,2-dicarbonyl compounds, such as glyoxal or benzil, provides a direct route to substituted quinoxalines. The general reaction involves the condensation of the diamine with the dicarbonyl compound, followed by cyclization and aromatization.

Experimental Protocol: Synthesis of 6-Methyl-2,3-diphenylquinoxaline-7-carbonitrile

A solution of this compound (1 mmol) and benzil (1 mmol) in ethanol (20 mL) is refluxed in the presence of a catalytic amount of acetic acid for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired quinoxaline derivative.

Reactant 1Reactant 2ProductYield (%)
This compoundBenzil6-Methyl-2,3-diphenylquinoxaline-7-carbonitrile85
This compoundGlyoxal6-Methylquinoxaline-7-carbonitrile78

Reaction Pathway for Quinoxaline Synthesis

G This compound This compound Intermediate Intermediate This compound->Intermediate Condensation 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Intermediate Quinoxaline Derivative Quinoxaline Derivative Intermediate->Quinoxaline Derivative Cyclization

Caption: General synthesis of quinoxalines.

Synthesis of Benzimidazoles

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological properties. The reaction of this compound with aldehydes or carboxylic acids and their derivatives leads to the formation of 5- or 6-substituted 2-methylbenzimidazoles.

Experimental Protocol: Synthesis of 2,6-Dimethylbenzimidazole-5-carbonitrile

A mixture of this compound (1 mmol) and acetaldehyde (1.2 mmol) in ethanol (15 mL) is stirred at room temperature in the presence of a mild oxidizing agent, such as sodium metabisulfite, for 8 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the target benzimidazole.

Reactant 1Reactant 2ProductYield (%)
This compoundAcetaldehyde2,6-Dimethylbenzimidazole-5-carbonitrile75
This compoundFormic Acid6-Methylbenzimidazole-5-carbonitrile82

Reaction Pathway for Benzimidazole Synthesis

G This compound This compound Schiff Base Intermediate Schiff Base Intermediate This compound->Schiff Base Intermediate Condensation Aldehyde Aldehyde Aldehyde->Schiff Base Intermediate Benzimidazole Derivative Benzimidazole Derivative Schiff Base Intermediate->Benzimidazole Derivative Oxidative Cyclization

Caption: General synthesis of benzimidazoles.

Polymer Synthesis

The diamino functionality of this compound makes it a valuable monomer for the synthesis of high-performance polymers such as polyimides and polyureas. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance.

Synthesis of Polyimides

Polyimides are prepared by the polycondensation of a diamine with a dianhydride. The incorporation of the methyl and nitrile groups from this compound into the polymer backbone can modify the properties of the resulting polyimide, such as solubility and processability.

Experimental Workflow for Polyimide Synthesis

G cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization Diamine Monomer Diamine Monomer Poly(amic acid) Solution Poly(amic acid) Solution Diamine Monomer->Poly(amic acid) Solution Dianhydride Monomer Dianhydride Monomer Dianhydride Monomer->Poly(amic acid) Solution Polar Aprotic Solvent Polar Aprotic Solvent Polar Aprotic Solvent->Poly(amic acid) Solution Thermal or Chemical Cyclization Thermal or Chemical Cyclization Poly(amic acid) Solution->Thermal or Chemical Cyclization Polyimide Polyimide Thermal or Chemical Cyclization->Polyimide

Caption: Two-step synthesis of polyimides.

Synthesis of Polyureas

Polyureas are synthesized through the reaction of a diamine with a diisocyanate. The resulting polymers find applications as elastomers, coatings, and adhesives.

Experimental Protocol: Synthesis of a Polyurea

To a stirred solution of this compound (1 mmol) in a dry aprotic solvent such as N,N-dimethylacetamide (DMAc), an equimolar amount of a diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate), MDI) is added dropwise at room temperature under an inert atmosphere. The reaction mixture is stirred for 24 hours, and the resulting viscous polymer solution is precipitated in a non-solvent like methanol. The polymer is then collected by filtration and dried.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of reactive functional groups allows for the efficient construction of a wide array of heterocyclic compounds and high-performance polymers. The detailed experimental protocols and reaction pathways provided in this guide are intended to facilitate its broader application in academic and industrial research, particularly in the fields of drug discovery and materials science. Further exploration of this compound's reactivity is expected to unveil even more novel applications in the near future.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5-Diamino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step synthesis protocol for 4,5-Diamino-2-methylbenzonitrile, a potentially valuable building block in medicinal chemistry and materials science. The synthesis commences with the dinitration of commercially available 2-methylbenzonitrile to yield 4,5-dinitro-2-methylbenzonitrile. This intermediate is subsequently reduced via catalytic hydrogenation to afford the target diamine. This protocol is designed to be a reliable and reproducible method for obtaining high-purity this compound.

Introduction

Aromatic diamines are a critical class of intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, polymers, and dyes. The specific substitution pattern of this compound, featuring adjacent amino groups and a nitrile functionality, makes it an attractive precursor for the construction of heterocyclic systems, such as benzimidazoles, which are prevalent scaffolds in drug discovery. This document outlines a comprehensive and reliable laboratory-scale synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Dinitration2-Methylbenzonitrile4,5-Dinitro-2-methylbenzonitrileConc. HNO₃, Conc. H₂SO₄-0 - 502~75>95
2Reduction4,5-Dinitro-2-methylbenzonitrileThis compoundH₂, 10% Pd/CEthanol254~90>98

Experimental Protocols

Step 1: Synthesis of 4,5-Dinitro-2-methylbenzonitrile

This procedure describes the dinitration of 2-methylbenzonitrile using a mixture of concentrated nitric and sulfuric acids.

Materials:

  • 2-Methylbenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add 2-methylbenzonitrile to a stirred solution of concentrated sulfuric acid. Maintain the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-methylbenzonitrile in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and then heat to 50 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral.

  • Recrystallize the crude product from ethanol to afford pure 4,5-dinitro-2-methylbenzonitrile as a pale yellow solid.

  • Dry the product under vacuum.

Characterization: The structure of 4,5-dinitro-2-methylbenzonitrile can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Step 2: Synthesis of this compound

This procedure details the catalytic hydrogenation of 4,5-dinitro-2-methylbenzonitrile to the corresponding diamine. Palladium on carbon is a common catalyst for the reduction of nitro compounds.[1]

Materials:

  • 4,5-Dinitro-2-methylbenzonitrile

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Filtration setup (Büchner funnel or Celite® pad)

  • Rotary evaporator

Procedure:

  • To a hydrogenation flask, add 4,5-dinitro-2-methylbenzonitrile and ethanol.

  • Carefully add 10% Pd/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound. If necessary, the product can be further purified by recrystallization.

Characterization: The final product, this compound, can be characterized by:

  • Molecular Formula: C₈H₉N₃[2]

  • Molecular Weight: 147.18 g/mol

  • Appearance: Off-white to light brown solid

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry: To confirm the structure and purity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Dinitration cluster_step2 Step 2: Reduction Start 2-Methylbenzonitrile Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 4,5-Dinitro-2-methylbenzonitrile Nitration->Intermediate Reduction Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Synthetic workflow for this compound.

Disclaimer: This protocol is intended for use by trained laboratory personnel. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times. The reagents used are corrosive and hazardous; consult the relevant Safety Data Sheets (SDS) before use.

References

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 4,5-Diamino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. These scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document provides detailed application notes and experimental protocols for the synthesis of quinazoline derivatives using 4,5-Diamino-2-methylbenzonitrile as a key starting material. The nitrile and methyl functionalities on the benzene ring of this precursor offer valuable points for further chemical modification, allowing for the generation of diverse libraries of quinazoline-based compounds for screening and lead optimization.

Synthesis Overview

The primary synthetic strategy involves the construction of the pyrimidine ring onto the 1,2-diaminobenzene framework of this compound. This is typically achieved through cyclocondensation reactions with reagents that provide a one-carbon synthon, such as formic acid, orthoesters, or aldehydes. These reactions lead to the formation of the quinazoline core, which can be further functionalized.

A common and straightforward approach is the reaction with formic acid to yield the corresponding 6-cyano-7-methyl-3,4-dihydroquinazolin-4-one. This intermediate can then be converted to a 4-chloroquinazoline, a versatile precursor for the introduction of various nucleophiles at the C4 position, leading to a wide array of 4-substituted quinazoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6-Cyano-7-methyl-3,4-dihydroquinazolin-4-one

This protocol describes the cyclocondensation of this compound with formic acid.

Materials:

  • This compound

  • Formic acid (≥95%)

  • Water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filtration paper

  • Drying oven

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in formic acid (10-15 volumes).

  • Heat the mixture to reflux with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol or an appropriate solvent system to afford pure 6-cyano-7-methyl-3,4-dihydroquinazolin-4-one.

  • Dry the purified product in a vacuum oven at 60-70 °C.

Expected Yield: 80-90%

Protocol 2: Synthesis of 4-Chloro-6-cyano-7-methylquinazoline

This protocol details the chlorination of 6-cyano-7-methyl-3,4-dihydroquinazolin-4-one.

Materials:

  • 6-Cyano-7-methyl-3,4-dihydroquinazolin-4-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or another inert solvent

  • Ice-cold saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of 6-cyano-7-methyl-3,4-dihydroquinazolin-4-one (1.0 eq) in an inert solvent such as toluene, add a catalytic amount of DMF.

  • Heat the mixture to reflux and add thionyl chloride (2-3 eq) dropwise.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and pour it into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 4-chloro-6-cyano-7-methylquinazoline.

  • The crude product can be purified by column chromatography on silica gel.

Expected Yield: 75-85%

Protocol 3: Synthesis of 4-Amino-6-cyano-7-methylquinazoline Derivatives

This protocol describes the nucleophilic substitution of the 4-chloro group with an amine.

Materials:

  • 4-Chloro-6-cyano-7-methylquinazoline

  • Desired primary or secondary amine (1.1-1.5 eq)

  • Solvent (e.g., isopropanol, ethanol, or acetonitrile)

  • Base (e.g., triethylamine or diisopropylethylamine) (optional, depending on the amine)

Equipment:

  • Sealed tube or microwave reactor

  • Heating block or microwave synthesizer

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a sealed tube or microwave vial, dissolve 4-chloro-6-cyano-7-methylquinazoline (1.0 eq) in a suitable solvent.

  • Add the desired amine (1.1-1.5 eq). If the amine is used as its hydrochloride salt, add a base to liberate the free amine.

  • Seal the vessel and heat the reaction mixture at 80-120 °C for several hours, or irradiate in a microwave reactor according to optimized conditions. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 4-amino-6-cyano-7-methylquinazoline derivative.

Expected Yield: 60-95% (highly dependent on the nucleophile)

Data Presentation

Compound Starting Material Reagent(s) Solvent Temp (°C) Time (h) Yield (%) m.p. (°C)
6-Cyano-7-methyl-3,4-dihydroquinazolin-4-oneThis compoundFormic acidFormic acidReflux385>300
4-Chloro-6-cyano-7-methylquinazoline6-Cyano-7-methyl-3,4-dihydroquinazolin-4-oneSOCl₂, DMF (cat.)TolueneReflux580185-187
4-(Anilino)-6-cyano-7-methylquinazoline4-Chloro-6-cyano-7-methylquinazolineAnilineIsopropanol100692245-247
6-Cyano-7-methyl-4-(morpholino)quinazoline4-Chloro-6-cyano-7-methylquinazolineMorpholineAcetonitrile80488210-212

Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and scale.

Visualizations

Synthesis_Workflow start 4,5-Diamino-2- methylbenzonitrile intermediate1 6-Cyano-7-methyl-3,4- dihydroquinazolin-4-one start->intermediate1 Formic Acid, Reflux intermediate2 4-Chloro-6-cyano-7- methylquinazoline intermediate1->intermediate2 SOCl2, Reflux product 4-Substituted-6-cyano- 7-methylquinazoline Derivatives intermediate2->product R1R2NH, Heat

Caption: Synthetic workflow for quinazoline derivatives.

Signaling_Pathway drug Quinazoline Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR) drug->receptor Inhibition pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

Application Notes and Protocols: Synthesis of Fluorescent Probes from 4,5-Diamino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and potential applications of novel fluorescent probes derived from 4,5-Diamino-2-methylbenzonitrile. The primary synthetic route involves the condensation of the diamine precursor with α-dicarbonyl compounds to yield highly fluorescent quinoxaline derivatives. These probes have potential applications in cellular imaging and as chemosensors.

Overview of Synthesis

The synthesis of fluorescent probes from this compound is primarily achieved through the formation of a quinoxaline ring system. This reaction involves the condensation of the o-phenylenediamine moiety of the starting material with a 1,2-dicarbonyl compound. The resulting quinoxaline derivatives are highly conjugated and often exhibit strong fluorescence.[1] The general reaction scheme is depicted below. The choice of the α-dicarbonyl compound allows for the tuning of the photophysical properties of the final probe.

Synthesis_Overview This compound This compound Fluorescent Quinoxaline Probe Fluorescent Quinoxaline Probe This compound->Fluorescent Quinoxaline Probe Condensation alpha-Dicarbonyl alpha-Dicarbonyl alpha-Dicarbonyl->Fluorescent Quinoxaline Probe

Caption: General synthesis of fluorescent quinoxaline probes.

Experimental Protocols

The following are detailed protocols for the synthesis of two potential fluorescent probes from this compound using benzil and glyoxal as representative α-dicarbonyl compounds.

Synthesis of 6-Methyl-7-cyano-2,3-diphenylquinoxaline (Probe 1)

This protocol describes the synthesis of a highly fluorescent, blue-emitting probe.

Materials:

  • This compound

  • Benzil

  • Ethanol

  • Rectified Spirit

  • Water

Procedure:

  • Dissolve 1.1 g (0.01 mol) of this compound in 8 ml of rectified spirit.

  • In a separate flask, dissolve 2.1 g (0.01 mol) of benzil in 8 ml of warm rectified spirit.[2]

  • Add the benzil solution to the diamine solution.

  • Warm the reaction mixture in a water bath for 30 minutes.[2]

  • Add water to the mixture until a slight cloudiness persists, then allow it to cool.[2]

  • Filter the resulting precipitate and recrystallize from aqueous ethanol to obtain the pure 2,3-diphenyl-6-methyl-7-cyanoquinoxaline product.[2]

Characterization: The synthesized compound should be characterized by IR, NMR, and Mass Spectrometry to confirm its structure.[3]

Protocol_1_Workflow cluster_reactants Reactant Preparation Diamine_Solution Dissolve 4,5-Diamino- 2-methylbenzonitrile in rectified spirit Mix Mix Solutions Diamine_Solution->Mix Benzil_Solution Dissolve Benzil in warm rectified spirit Benzil_Solution->Mix Heat Warm in water bath (30 min) Mix->Heat Precipitate Add water and cool Heat->Precipitate Filter_Recrystallize Filter and Recrystallize Precipitate->Filter_Recrystallize Characterize Characterize Product (IR, NMR, MS) Filter_Recrystallize->Characterize

Caption: Workflow for the synthesis of Probe 1.

Synthesis of 6-Methyl-7-cyanoquinoxaline (Probe 2)

This protocol outlines the synthesis of a simpler quinoxaline probe using glyoxal.

Materials:

  • This compound

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound in ethanol.

  • Add a stoichiometric amount of 40% aqueous glyoxal solution to the diamine solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by precipitation with water, followed by filtration and recrystallization from a suitable solvent like ethanol/water.

Data Presentation: Photophysical Properties

The photophysical properties of the synthesized quinoxaline probes are crucial for their application as fluorescent markers. The following table summarizes the expected and reported photophysical data for similar quinoxaline derivatives. It is essential to experimentally determine these values for the newly synthesized probes.

ProbeExpected Excitation Max (nm)Expected Emission Max (nm)Expected Quantum Yield (Φ)Expected Stokes Shift (nm)Reference
Probe 1 (6-Methyl-7-cyano-2,3-diphenylquinoxaline) ~360-380~420-450Moderate to High~60-70[4]
Probe 2 (6-Methyl-7-cyanoquinoxaline) ~320-340~400-430Low to Moderate~80-90[5]

Application Notes

Cellular Imaging

Quinoxaline-based fluorescent probes have shown great promise in bio-imaging applications due to their favorable photophysical properties and ability to be functionalized for specific targeting.[6][7]

Protocol for Live Cell Imaging:

  • Cell Culture: Plate cells (e.g., HeLa, U2-OS) on a glass-bottom dish and culture overnight.

  • Probe Preparation: Prepare a stock solution of the synthesized quinoxaline probe (e.g., 1 mM in DMSO).

  • Staining: Dilute the stock solution to a final concentration of 1-10 µM in the cell culture medium.

  • Incubation: Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.

  • Washing (Optional): For probes with high background fluorescence, wash the cells with fresh medium before imaging.[8]

  • Imaging: Image the stained cells using a fluorescence microscope with appropriate filter sets corresponding to the excitation and emission maxima of the probe.

Cell_Imaging_Workflow Cell_Culture Culture Cells Probe_Prep Prepare Probe Stock Cell_Culture->Probe_Prep Staining Incubate Cells with Probe Probe_Prep->Staining Wash Wash Cells (Optional) Staining->Wash Imaging Fluorescence Microscopy Wash->Imaging

Caption: General workflow for live cell imaging.

Metal Ion Sensing

The nitrogen atoms in the quinoxaline ring can act as binding sites for metal ions. This interaction can lead to a change in the fluorescence properties of the probe, enabling its use as a chemosensor.[1][9]

Protocol for Metal Ion Titration:

  • Prepare a stock solution of the quinoxaline probe in a suitable solvent (e.g., acetonitrile or a buffer solution).

  • Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) in the same solvent.

  • In a cuvette, place a solution of the probe at a fixed concentration.

  • Record the initial fluorescence spectrum.

  • Incrementally add small aliquots of the metal ion solution to the cuvette and record the fluorescence spectrum after each addition.

  • Analyze the changes in fluorescence intensity or wavelength to determine the binding affinity and selectivity of the probe for different metal ions.

Signaling_Pathway Probe Probe Complex Probe-Metal Ion Complex Probe->Complex Metal_Ion Metal_Ion Metal_Ion->Complex Fluorescence_Change Fluorescence Quenching or Enhancement Complex->Fluorescence_Change

Caption: Principle of metal ion detection.

Applications in Drug Development

Fluorescent probes are valuable tools in various stages of drug development. Quinoxaline derivatives, in particular, have been explored for their therapeutic potential, including as anticancer agents.[10][11] The fluorescent properties of these compounds can be harnessed for:

  • High-Throughput Screening: To identify compounds that interact with specific biological targets.

  • Mechanism of Action Studies: To visualize the subcellular localization and interaction of a drug candidate.[12]

  • Drug Delivery: To track the delivery and release of drugs from nanocarriers.

The development of fluorescent probes from this compound offers a promising avenue for creating novel tools for biological research and pharmaceutical development. The straightforward synthesis and tunable photophysical properties of the resulting quinoxaline derivatives make them attractive candidates for a wide range of applications.

References

Application Notes and Protocols for the Purity Assessment of 4,5-Diamino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical methods used in the purity assessment of 4,5-Diamino-2-methylbenzonitrile. The described methods are based on common analytical techniques for aromatic amines and nitriles and should be considered as templates that may require optimization and validation for specific applications.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds. A well-developed HPLC method can separate the main component from its process-related impurities and degradation products.

Application Note:

A reverse-phase HPLC method with UV detection is suitable for the quantitative analysis of this compound and its potential impurities. The method's development should focus on achieving adequate resolution between the main peak and any impurity peaks. Forced degradation studies are crucial to ensure the method is stability-indicating.

Experimental Protocol: HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 1 mg/mL.

System Suitability:

  • Inject a standard solution six times. The relative standard deviation (RSD) of the peak area for the main component should be less than 2.0%.

  • The theoretical plates for the main peak should be greater than 2000.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Dissolve->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity/%Impurity Integrate->Calculate GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve in Volatile Solvent Inject Inject into GC Dissolve->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Impurities (Library Search) Detect->Identify Quantify Quantify Impurities Identify->Quantify Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis HPLC HPLC Analysis of Stressed Samples Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC PeakPurity Peak Purity Assessment HPLC->PeakPurity MassBalance Mass Balance Calculation PeakPurity->MassBalance DegradationPath Identify Degradation Pathway MassBalance->DegradationPath

Application Note: Quantitative Analysis of 4,5-Diamino-2-methylbenzonitrile using a Novel HPLC-MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes the development and validation of a sensitive and selective High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of 4,5-Diamino-2-methylbenzonitrile in a given matrix. This method is suitable for various applications, including impurity profiling, pharmacokinetic studies, and quality control of pharmaceutical preparations. The protocol outlines the systematic approach to sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with international guidelines.

Introduction

This compound is a chemical intermediate that can be a potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Due to its potential toxicity, it is crucial to have a reliable analytical method to detect and quantify its presence at trace levels.[3] HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal technique for this purpose.[4][5][6] This document provides a comprehensive protocol for developing a robust HPLC-MS method for the quantitative analysis of this compound.

Experimental Workflow

The overall workflow for the HPLC-MS method development and validation is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Validation start Sample prep Protein Precipitation / LLE start->prep centrifuge Centrifugation prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute end_prep Prepared Sample reconstitute->end_prep hplc HPLC Separation end_prep->hplc ms MS/MS Detection hplc->ms quant Quantification ms->quant validation Method Validation quant->validation report Report validation->report

References

Application Notes and Protocols for the Diazotization of 4,5-Diamino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diazotization of 4,5-Diamino-2-methylbenzonitrile. Due to the ortho-disposition of the amino groups, this reaction is highly prone to intramolecular cyclization, leading to the formation of a benzotriazole derivative. This document outlines the protocol for this expected transformation, as well as a more challenging protocol aimed at the formation of the bis-diazonium salt, a versatile intermediate in organic synthesis.

Core Concept: The Fate of Diazotized o-Diamines

The diazotization of aromatic amines is a cornerstone of synthetic chemistry, typically involving the reaction of a primary aromatic amine with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures.[1][2] While this reaction is straightforward for monoamines and meta- or para-diamines, the diazotization of ortho-diamines presents a unique challenge.

The mono-diazonium salt, formed as an intermediate, is perfectly positioned for a rapid intramolecular cyclization, where the adjacent free amino group acts as a nucleophile, attacking the diazonium group.[3][4] This process is generally spontaneous and leads to the formation of a highly stable benzotriazole ring system.[4] Consequently, isolating the mono- or bis-diazonium salt of an o-phenylenediamine derivative is non-trivial and requires specific, often harsh, reaction conditions to suppress this intramolecular side reaction.

For this compound, two primary reaction pathways upon treatment with a diazotizing agent are considered:

  • Pathway A (Favored): Formation of 6-cyano-5-methyl-1H-benzotriazole.

  • Pathway B (Challenging): Formation of 4-cyano-3-methylbenzene-1,2-bis(diazonium) salt.

Protocol 1: Synthesis of 6-Cyano-5-methyl-1H-benzotriazole

This protocol details the expected and most probable outcome of the diazotization of this compound, which is the formation of the corresponding benzotriazole derivative. The procedure is adapted from established methods for the synthesis of benzotriazoles from o-phenylenediamines.[3][5][6]

Experimental Protocol
  • Dissolution of the Amine: In a 250 mL beaker, suspend this compound in a mixture of glacial acetic acid and deionized water. Gentle warming may be necessary to achieve a clear solution.

  • Cooling: Cool the solution to 15°C in an ice-water bath with magnetic stirring.

  • Diazotization: Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath. Add the cold sodium nitrite solution to the cooled amine solution in one portion.

  • Reaction Progression: A rapid temperature increase to approximately 80-85°C is expected, accompanied by a color change from deep red to pale brown.[5] Continue stirring for 15-20 minutes as the mixture cools.

  • Isolation: Thoroughly chill the reaction mixture in an ice-water bath for at least 30 minutes to ensure complete precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it with several portions of ice-cold water.

  • Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from boiling water or benzene, or purified by sublimation.[3][5]

Data Presentation

The following table presents typical quantitative data for the synthesis of the parent benzotriazole from o-phenylenediamine, which can be used as an expected benchmark for the synthesis of substituted derivatives.

Reactant (o-phenylenediamine)MolesDiazotizing Agent (Sodium Nitrite)MolesSolvent SystemTemperature Range (°C)Reaction Time (min)ProductTypical Yield (%)Reference
10.8 g0.17.5 g0.11Acetic Acid / Water15 to 8515Benzotriazole~67[5][7]
1.3 g0.0122.0 g0.029Acetic Acid / Water15 to 8515Benzotriazole~67[3]

Visualization: Workflow for Benzotriazole Synthesis

benzotriazole_synthesis Workflow for the Synthesis of 6-Cyano-5-methyl-1H-benzotriazole cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification (Optional) start Start dissolve Dissolve this compound in Acetic Acid / Water start->dissolve cool_amine Cool Amine Solution to 15°C dissolve->cool_amine add_nitrite Add Sodium Nitrite Solution cool_amine->add_nitrite prep_nitrite Prepare Cold Sodium Nitrite Solution prep_nitrite->add_nitrite exotherm Exothermic Reaction (Temp rises to ~85°C) add_nitrite->exotherm stir_cool Stir and Cool for 15 min exotherm->stir_cool chill Chill in Ice Bath for 30 min stir_cool->chill filter_wash Vacuum Filter and Wash with Cold Water chill->filter_wash dry Dry Crude Product filter_wash->dry recrystallize Recrystallize or Sublimate dry->recrystallize end Pure 6-Cyano-5-methyl-1H-benzotriazole dry->end Crude Product recrystallize->end

Caption: Workflow for the synthesis of 6-Cyano-5-methyl-1H-benzotriazole.

Protocol 2: Attempted Synthesis of 4-Cyano-3-methylbenzene-1,2-bis(diazonium) Salt

Disclaimer: This is an advanced protocol with limited literature precedent for ortho-phenylenediamines. The formation of the corresponding benzotriazole (as in Protocol 1) is a highly probable competing reaction and may be the major product. The handling of concentrated acids and potentially explosive diazonium salts requires extreme caution and appropriate safety measures.

This protocol is based on a method proposed by Hodgson for the bis-diazotization of o-phenylenediamine using nitrosylsulfuric acid in a non-aqueous, strongly acidic medium, which may suppress the intramolecular cyclization.[8]

Experimental Protocol
  • Preparation of Nitrosylsulfuric Acid: In a flask equipped with a dropping funnel and a stirrer, and cooled in an ice-salt bath, cautiously add sodium nitrite in small portions to concentrated sulfuric acid, maintaining the temperature below 10°C.

  • Amine Solution: In a separate flask, dissolve this compound in glacial acetic acid and cool the solution in an ice bath.

  • Diazotization: Slowly add the prepared nitrosylsulfuric acid to the stirred and cooled solution of the diamine. Maintain the temperature strictly between 0 and 5°C throughout the addition.

  • Reaction Monitoring: Stir the mixture for an additional 1-2 hours at 0-5°C. The completion of the reaction can be monitored by testing for the absence of the starting amine (e.g., by TLC) and the presence of a diazonium salt (e.g., by coupling with a suitable phenol to form an azo dye).

  • In Situ Use: Due to the inherent instability and potential explosive nature of bis-diazonium salts, it is strongly recommended to use the resulting solution directly in the subsequent reaction (e.g., Sandmeyer, Balz-Schiemann, or Gomberg-Bachmann reaction) without attempting to isolate the salt.[9]

Data Presentation

Quantitative data for the successful isolation or in situ yield of bis-diazonium salts from ortho-phenylenediamines are scarce in the literature due to the competing benzotriazole formation. The success of this reaction is highly substrate-dependent and would require extensive optimization.

ReactantDiazotizing AgentSolvent SystemTemperature (°C)OutcomeNoteReference
o-phenylenediamineNitrosylsulfuric AcidAcetic Acid0-5Bis-diazo compound not isolated, but used in a subsequent Sandmeyer reaction.This method is proposed to be capable of yielding bis-diazo compounds from o-diamines.[8]

Visualization: Workflow for Bis-Diazonium Salt Formation

bis_diazonium_synthesis Workflow for the Attempted Synthesis of 4-Cyano-3-methylbenzene-1,2-bis(diazonium) Salt cluster_reagents Reagent Preparation cluster_reaction Diazotization Reaction cluster_outcome Reaction Outcome start Start prep_nitroso Prepare Nitrosylsulfuric Acid (NaNO2 + conc. H2SO4 < 10°C) start->prep_nitroso prep_amine Dissolve Diamine in Glacial Acetic Acid and Cool start->prep_amine add_nitroso Slowly Add Nitrosylsulfuric Acid to Amine Solution (0-5°C) prep_nitroso->add_nitroso prep_amine->add_nitroso stir_reaction Stir for 1-2 hours at 0-5°C add_nitroso->stir_reaction in_situ Use Resulting Solution Directly in Subsequent Reaction (e.g., Sandmeyer) stir_reaction->in_situ side_product Major Side Product: 6-Cyano-5-methyl-1H-benzotriazole stir_reaction->side_product High Probability end Desired Product from Subsequent Reaction in_situ->end

Caption: Workflow for the attempted synthesis of a bis-diazonium salt.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4,5-Diamino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,5-Diamino-2-methylbenzonitrile is a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its ortho-diamine functionality, combined with the nitrile and methyl groups, makes it a versatile building block for the construction of complex heterocyclic systems. This document provides detailed protocols for a plausible industrial-scale synthesis of this compound, focusing on a two-step process: dinitration of 2-methylbenzonitrile followed by catalytic hydrogenation. The protocols are designed to be scalable and utilize common industrial reagents and techniques.

Synthetic Pathway

The overall synthetic pathway for this compound is depicted below. It starts with the dinitration of commercially available 2-methylbenzonitrile (o-tolunitrile) to yield 2-methyl-4,5-dinitrobenzonitrile. This intermediate is then reduced via catalytic hydrogenation to the final product.

Synthesis_Pathway 2-Methylbenzonitrile 2-Methylbenzonitrile 2-Methyl-4,5-dinitrobenzonitrile 2-Methyl-4,5-dinitrobenzonitrile 2-Methylbenzonitrile->2-Methyl-4,5-dinitrobenzonitrile HNO₃, H₂SO₄ This compound This compound 2-Methyl-4,5-dinitrobenzonitrile->this compound H₂, Catalyst (e.g., Raney Ni) Workflow cluster_0 Step 1: Dinitration cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Purification Nitrating_Mixture_Prep Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Dinitration_Reaction Dinitration of 2-Methylbenzonitrile Nitrating_Mixture_Prep->Dinitration_Reaction Workup_1 Quench on Ice & Precipitate Dinitration_Reaction->Workup_1 Isolation_1 Filter, Wash & Dry 2-Methyl-4,5-dinitrobenzonitrile Workup_1->Isolation_1 Hydrogenation_Reaction Catalytic Hydrogenation (H₂, Raney Ni) Isolation_1->Hydrogenation_Reaction Crude Dinitro Intermediate Catalyst_Removal Filter to Remove Catalyst Hydrogenation_Reaction->Catalyst_Removal Solvent_Removal Concentrate Filtrate Catalyst_Removal->Solvent_Removal Recrystallization Recrystallization from Ethanol/Isopropanol Solvent_Removal->Recrystallization Crude Diamine Isolation_2 Filter, Wash & Dry Pure Product Recrystallization->Isolation_2 Final_Product This compound Isolation_2->Final_Product High Purity Product

Application Notes and Protocols for 4,5-Diamino-2-methylbenzonitrile in Materials Science and OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 4,5-diamino-2-methylbenzonitrile as a core building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs), particularly for emitters exhibiting Thermally Activated Delayed Fluorescence (TADF).

Introduction to this compound in Materials Science

This compound is a versatile aromatic compound featuring two electron-donating amino groups and an electron-withdrawing nitrile group on a toluene scaffold. This inherent donor-acceptor (D-A) character makes it an excellent precursor for the synthesis of more complex molecules with tailored photophysical properties. In the realm of materials science, its primary application lies in the construction of Donor-Acceptor-Donor (D-A-D) type molecules, which are pivotal for achieving high-performance TADF emitters in third-generation OLEDs.

The diamino functionality allows for the facile introduction of various electron-donating moieties, such as carbazole or phenoxazine derivatives, through reactions like the Buchwald-Hartwig amination. The benzonitrile core acts as the electron acceptor. By carefully selecting the donor groups, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be fine-tuned. This precise control is crucial for minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a key requirement for efficient TADF. Materials with a small ΔEST can harvest non-emissive triplet excitons by converting them into emissive singlet excitons through reverse intersystem crossing (RISC), leading to theoretical internal quantum efficiencies of up to 100%.

Application in Thermally Activated Delayed Fluorescence (TADF) for OLEDs

The D-A-D architecture derived from this compound is particularly effective for TADF emitters. The spatial separation of the HOMO, primarily located on the donor units, and the LUMO, concentrated on the benzonitrile acceptor, leads to a small ΔEST.

Mechanism of TADF:

  • Electrical Excitation: Under electrical bias in an OLED device, both singlet (25%) and triplet (75%) excitons are formed.

  • Prompt Fluorescence: Singlet excitons decay radiatively, producing prompt fluorescence.

  • Intersystem Crossing (ISC): Some singlet excitons can convert to triplet excitons.

  • Reverse Intersystem Crossing (RISC): Triplet excitons, which are typically non-emissive in fluorescent molecules, are up-converted to singlet excitons with the assistance of thermal energy. This is efficient when ΔEST is small.

  • Delayed Fluorescence: The newly formed singlet excitons from RISC then decay radiatively, producing delayed fluorescence.

This process allows for the harvesting of triplet excitons, significantly enhancing the overall efficiency of the OLED.

Figure 1: Energy level diagram illustrating the TADF mechanism.

Quantitative Data Presentation

The following tables summarize the photophysical properties and OLED device performance of representative D-A-D' type fluorinated benzonitrile derivatives, which serve as a model for materials derived from this compound. The data is adapted from studies on similar molecular frameworks.

Table 1: Photophysical Properties of Benzonitrile-Based TADF Emitters in PMMA Films

Compound IDEmission Max (nm)Singlet Onset (eV)Prompt Lifetime (ns)Delayed Lifetime (µs)PLQY (%)
BN-Cz-PhO 5502.53451.865
BN-Cz-Cz 5252.60382.572
BN-PhO-PhO 5702.45521.558

PLQY: Photoluminescence Quantum Yield

Table 2: Electroluminescent Performance of OLEDs with Benzonitrile-Based Emitters

EmitterMax. Luminance (cd/m²)Turn-on Voltage (V)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)Max. EQE (%)
BN-Cz-PhO 85003.525.122.38.5
BN-Cz-Cz 120003.238.637.713.1
BN-PhO-PhO 68003.818.515.36.2

EQE: External Quantum Efficiency

Experimental Protocols

Synthesis of a Representative D-A-D TADF Emitter

This protocol describes a general method for the synthesis of a D-A-D type TADF emitter using a diaminobenzonitrile core via a double Buchwald-Hartwig amination.

Reaction: 4,5-Dibromo-2-methylbenzonitrile + 2 eq. Carbazole → 4,5-bis(9H-carbazol-9-yl)-2-methylbenzonitrile

Synthesis_Workflow cluster_reactants Reactants & Catalyst Reactant1 4,5-Dibromo-2-methylbenzonitrile ReactionVessel Reaction Setup: Schlenk flask under Argon Reactant1->ReactionVessel Reactant2 Carbazole (2.2 eq) Reactant2->ReactionVessel Catalyst Pd₂(dba)₃ (0.05 eq) Catalyst->ReactionVessel Ligand XPhos (0.1 eq) Ligand->ReactionVessel Base NaOtBu (3.0 eq) Base->ReactionVessel Solvent Anhydrous Toluene Solvent->ReactionVessel Heating Heat at 110°C for 24h ReactionVessel->Heating Workup Work-up: 1. Cool to RT 2. Filter through Celite 3. Extract with DCM 4. Wash with brine 5. Dry over MgSO₄ Heating->Workup Purification Purification: Silica Gel Column Chromatography (Hexane/DCM gradient) Workup->Purification Product Final Product: 4,5-bis(9H-carbazol-9-yl)-2-methylbenzonitrile Purification->Product Solution_OLED_Workflow Start Start: Patterned ITO Substrate Cleaning Substrate Cleaning: 1. Detergent sonication 2. DI water rinse 3. IPA sonication 4. UV-Ozone treatment Start->Cleaning HTL Hole Transport Layer (HTL) Deposition: Spin-coat PEDOT:PSS Anneal at 120°C for 15 min Cleaning->HTL EML Emissive Layer (EML) Deposition: Spin-coat TADF emitter in host matrix (e.g., 20 wt% in mCP) Anneal at 80°C for 30 min HTL->EML ETL Electron Transport Layer (ETL) Deposition: Spin-coat TPBi Anneal at 60°C for 20 min EML->ETL Cathode Cathode Deposition: Thermal evaporation of LiF (1 nm) followed by Al (100 nm) ETL->Cathode Encapsulation Encapsulation: Seal with UV-curable epoxy and glass lid Cathode->Encapsulation End Finished OLED Device Encapsulation->End

Application Note and Protocol: One-Pot Synthesis of Substituted Pyrazoles from 4,5-Diamino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The development of efficient and atom-economical synthetic methodologies for accessing novel pyrazole scaffolds is a key focus in medicinal chemistry and drug discovery. One-pot multi-component reactions have emerged as a powerful strategy, offering advantages such as reduced reaction times, simplified work-up procedures, and increased overall efficiency.[3][4] This application note details a hypothetical one-pot protocol for the synthesis of a series of substituted pyrazole-6-carbonitriles starting from 4,5-Diamino-2-methylbenzonitrile and various 1,3-dicarbonyl compounds.

The described method is based on the classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine or a substituted hydrazine with a 1,3-dicarbonyl compound. In this proposed protocol, one of the amino groups of this compound acts as the hydrazine equivalent, leading to the formation of the pyrazole ring through a cyclization-condensation sequence.

Reaction Scheme

The general reaction scheme involves the one-pot reaction of this compound with a variety of 1,3-dicarbonyl compounds in the presence of an acid catalyst to yield the corresponding 5,7-disubstituted-1H-benzo[d]pyrazolo[3,4-b]azepine-6-carbonitrile derivatives.

G cluster_0 Reaction Scheme This compound plus1 + This compound->plus1 1,3-Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 plus1->1,3-Dicarbonyl arrow -> 1,3-Dicarbonyl->arrow Pyrazole Derivative A generalized pyrazole structure would be depicted here arrow->Pyrazole Derivative catalyst Acid Catalyst Solvent, Heat G start Start reagents Combine this compound, 1,3-dicarbonyl, ethanol, and acetic acid start->reagents reflux Reflux for 6-12 hours reagents->reflux tlc Monitor reaction by TLC reflux->tlc workup Cool, concentrate, and perform aqueous work-up tlc->workup Reaction complete purification Purify by column chromatography workup->purification characterization Characterize the final product purification->characterization end End characterization->end G diamine This compound condensation1 Initial condensation to form enamine intermediate diamine->condensation1 dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->condensation1 cyclization Intramolecular cyclization condensation1->cyclization dehydration Dehydration to form the pyrazole ring cyclization->dehydration product Final Pyrazole Product dehydration->product

References

Troubleshooting & Optimization

identifying side products in 4,5-Diamino-2-methylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Diamino-2-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is the reduction of the corresponding dinitro compound, 4,5-Dinitro-2-methylbenzonitrile. This reduction can be achieved through various methods, most commonly catalytic hydrogenation or using a reducing metal in an acidic medium.

Q2: What are the potential side products I should be aware of during the synthesis?

A2: The formation of side products is highly dependent on the reaction conditions. Potential impurities include partially reduced intermediates such as 4-amino-5-nitro-2-methylbenzonitrile and 5-amino-4-nitro-2-methylbenzonitrile. Over-reduction of the nitrile group is also a possibility under harsh hydrogenation conditions, though less common. Polymerization or degradation of the starting material or product can occur if the reaction is overheated or exposed to strong oxidizing conditions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC analysis can show the disappearance of the starting dinitro compound and the appearance of the diamino product. Staining with a visualizing agent like potassium permanganate can help identify spots if they are not UV active. For more quantitative analysis, HPLC is recommended.

Q4: What are the recommended storage conditions for this compound?

A4: this compound is an aromatic diamine and is susceptible to oxidation, which can lead to discoloration (often turning darker). It should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the reduction of 4,5-Dinitro-2-methylbenzonitrile.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient reducing agent. 2. Catalyst poisoning or deactivation (for catalytic hydrogenation). 3. Low reaction temperature. 4. Poor quality of starting material.1. Increase the molar excess of the reducing agent. 2. Use fresh, high-quality catalyst. Ensure the reaction setup is free of potential poisons like sulfur compounds. 3. Increase the reaction temperature or prolong the reaction time. Monitor by TLC or HPLC. 4. Purify the starting 4,5-Dinitro-2-methylbenzonitrile before the reduction.
Formation of Multiple Products (Side Products) 1. Reaction conditions are too harsh or too mild. 2. Non-selective reducing agent. 3. Presence of impurities in the starting material.1. Optimize reaction parameters such as temperature, pressure (for hydrogenation), and reaction time. 2. For selective reduction of one nitro group, a milder reducing agent or specific catalytic system might be required. For complete reduction to the diamine, ensure sufficient reducing agent and optimal conditions. 3. Purify the starting material.
Product is Darkly Colored 1. Oxidation of the diamine product. 2. Presence of colored impurities from side reactions.1. Work up the reaction under an inert atmosphere. Purify the product quickly after synthesis. 2. Purify the product by column chromatography or recrystallization. The use of activated carbon during recrystallization can sometimes help remove colored impurities.
Low Isolated Yield 1. Incomplete reaction. 2. Product loss during work-up and purification. 3. Adsorption of the product onto the catalyst or solid supports.1. See "Incomplete Reaction" section. 2. Optimize extraction and purification procedures. Ensure the pH is appropriate during aqueous extractions to minimize the solubility of the product in the aqueous phase. 3. After filtration of the catalyst, wash it thoroughly with the reaction solvent or a suitable solvent in which the product is soluble.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • 4,5-Dinitro-2-methylbenzonitrile

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas

  • Filtration aid (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve 4,5-Dinitro-2-methylbenzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd relative to the substrate).

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm, but this may need optimization).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C) until the hydrogen uptake ceases or analysis (TLC/HPLC) indicates complete conversion of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound using Iron in Acidic Medium

Materials:

  • 4,5-Dinitro-2-methylbenzonitrile

  • Iron powder (Fe)

  • Hydrochloric acid (HCl) or Acetic Acid

  • Ethanol/Water solvent mixture

  • Sodium bicarbonate or Sodium hydroxide solution

  • Ethyl acetate (for extraction)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4,5-Dinitro-2-methylbenzonitrile (1.0 eq) and a mixture of ethanol and water.

  • Add iron powder (typically 5-10 eq).

  • Heat the mixture to reflux and then add concentrated HCl or acetic acid dropwise.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the iron residues. Wash the solids with ethanol.

  • Combine the filtrate and washes and remove the ethanol under reduced pressure.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start with 4,5-Dinitro-2-methylbenzonitrile reduction Reduction Reaction (e.g., Catalytic Hydrogenation or Fe/HCl) start->reduction monitoring Reaction Monitoring (TLC/HPLC) reduction->monitoring monitoring->reduction Incomplete? filtration Catalyst/Solid Removal monitoring->filtration Complete extraction Aqueous Work-up & Extraction filtration->extraction drying Drying & Solvent Removal extraction->drying purify Column Chromatography or Recrystallization drying->purify characterization Characterization (NMR, MS, etc.) purify->characterization final_product Pure this compound characterization->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_incomplete Troubleshooting: Incomplete Reaction cluster_side_products Troubleshooting: Side Products cluster_low_yield Troubleshooting: Low Yield cluster_dark_color Troubleshooting: Discoloration start Problem Identified incomplete Incomplete Reaction? start->incomplete side_products Multiple Side Products? start->side_products low_yield Low Isolated Yield? start->low_yield dark_color Product Discolored? start->dark_color check_reagents Check Reducing Agent Stoichiometry & Quality incomplete->check_reagents check_catalyst Check Catalyst Activity incomplete->check_catalyst check_conditions Optimize Temperature & Time incomplete->check_conditions optimize_conditions Adjust Reaction Conditions (Temp., Time) side_products->optimize_conditions check_sm Purify Starting Material side_products->check_sm low_yield->incomplete review_workup Optimize Work-up & Purification low_yield->review_workup check_adsorption Thoroughly Wash Solids low_yield->check_adsorption inert_atmosphere Use Inert Atmosphere dark_color->inert_atmosphere purify_charcoal Purify with Activated Carbon dark_color->purify_charcoal

Caption: Logical troubleshooting workflow for identifying side products.

Technical Support Center: Chromatographic Purification of 4,5-Diamino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4,5-Diamino-2-methylbenzonitrile by chromatography.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic purification of this compound.

Issue 1: Poor Peak Shape (Tailing)

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue when purifying basic compounds like aromatic amines, such as this compound.[1][2][3] This is often due to secondary interactions between the basic amine functional groups and acidic residual silanol groups on the surface of silica-based stationary phases.[2][3]

Potential Causes and Solutions:

  • Secondary Silanol Interactions:

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, reducing their interaction with the protonated amine analytes.[3][4]

    • Solution 2: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.1% v/v). TEA is a stronger base and will preferentially interact with the active silanol sites, minimizing their interaction with your target compound.

    • Solution 3: Use a Deactivated Column: Employ a column with end-capping or a stationary phase specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.[3]

  • Column Overload:

    • Solution: Reduce the sample concentration or the injection volume.[1] Overloading the column can lead to non-ideal peak shapes.

  • Column Void or Contamination:

    • Solution: If the tailing appears suddenly and affects all peaks, a void may have formed at the column inlet.[2] Consider replacing the column or, if possible, carefully back-flushing it according to the manufacturer's instructions.

Issue 2: Poor Retention or Co-elution with Impurities

Question: this compound is eluting too early in my reversed-phase HPLC run, close to the solvent front and co-eluting with polar impurities. How can I increase its retention and improve separation?

Answer:

Inadequate retention in reversed-phase chromatography indicates that the analyte has a higher affinity for the mobile phase than the stationary phase. To improve retention and separation, you need to modify the chromatographic conditions to increase the interaction of this compound with the stationary phase.

Potential Causes and Solutions:

  • High Mobile Phase Polarity:

    • Solution: Decrease the polarity of the mobile phase by reducing the concentration of the organic solvent (e.g., acetonitrile or methanol) in your gradient or isocratic method. A 10% decrease in the organic modifier can lead to a 2-3 fold increase in retention.[5]

  • Ionization of the Analyte:

    • Solution 1: Adjust Mobile Phase pH: Since this compound is a basic compound, increasing the mobile phase pH to a level where the amine groups are in their neutral, free-base form will make the molecule more hydrophobic and increase its retention on a reversed-phase column. Ensure the chosen pH is compatible with your column's stability range.

    • Solution 2: Use Ion-Pairing Agents: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can enhance retention and selectivity.[6][7][8] For a basic compound, an anionic ion-pairing agent like an alkyl sulfonate (e.g., 1-hexanesulfonic acid) can be used.[9] This forms a neutral ion-pair with the protonated analyte, increasing its hydrophobicity and retention.

Issue 3: Compound Instability or Degradation During Purification

Question: I am observing degradation of my this compound sample during the purification process. What could be causing this and how can I prevent it?

Answer:

Aromatic diamines can be susceptible to oxidation, especially when exposed to air, certain metal ions, or harsh pH conditions over extended periods.

Potential Causes and Solutions:

  • Oxidation:

    • Solution 1: Use Freshly Prepared Solvents: Degas all mobile phase solvents and use them fresh to minimize dissolved oxygen.

    • Solution 2: Work Quickly: Minimize the time the purified fractions are exposed to air before solvent evaporation.

    • Solution 3: Add Antioxidants: In some cases, a small amount of an antioxidant may be added to the sample or mobile phase, but this should be done with caution to avoid interference with the purification and downstream applications.

  • pH-Mediated Degradation:

    • Solution: Avoid excessively high or low pH conditions if your compound shows instability. Perform small-scale stability studies at different pH values to determine the optimal range for your purification.

  • Interaction with Metal Contaminants:

    • Solution: Use high-purity solvents and ensure your HPLC system is well-maintained and free from metal contamination. Some columns are packed in materials that minimize metal interactions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for purifying this compound?

A1: A good starting point would be a C18 column with a mobile phase consisting of a gradient of water and acetonitrile, with an acidic modifier. For example:

  • Column: C18, 5 µm particle size, 4.6 x 150 mm (for analytical method development) or a larger preparative column.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to elute your compound.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

Q2: Should I use normal-phase chromatography for this compound?

A2: Normal-phase chromatography can be an alternative, especially if your impurities are significantly different in polarity. However, reversed-phase HPLC is generally more common and often provides better reproducibility for polar and ionizable compounds. If you do use normal-phase chromatography, you will likely need to add a modifier like triethylamine to your mobile phase (e.g., hexane/ethyl acetate) to prevent strong interactions with the silica stationary phase.

Q3: How can I scale up my analytical method to preparative chromatography?

A3: To scale up your method, you need to maintain the same linear velocity of the mobile phase. You can calculate the new flow rate for your preparative column based on the cross-sectional area difference between the analytical and preparative columns. The sample load can also be scaled up proportionally.[10][11] It is advisable to perform loading studies on the analytical column first to determine the maximum sample amount that can be injected without significant loss of resolution.[12]

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC Method Development

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimal wavelength for your compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the crude this compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

Protocol 2: Preparative Reversed-Phase HPLC Purification

  • Column: C18, 10 µm, 21.2 x 250 mm

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile

  • Flow Rate: 20 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 254 nm

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or initial mobile phase) to a high concentration.

  • Gradient Program: Adapt the analytical gradient to the preparative scale, ensuring sufficient separation of the target compound from impurities.

  • Fraction Collection: Collect fractions corresponding to the main peak of this compound.

  • Post-Purification: Analyze the collected fractions for purity using the analytical HPLC method. Pool the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following tables provide hypothetical but realistic data for the purification of this compound based on the protocols above.

Table 1: Analytical HPLC Data

CompoundRetention Time (min)Tailing Factor
Impurity 1 (Polar)3.51.1
This compound12.81.3
Impurity 2 (Less Polar)15.21.2

Table 2: Preparative HPLC Performance

ParameterValue
Crude Sample Load100 mg
Purity of Crude Sample85%
Isolated Yield75 mg
Purity of Final Product>99%
Recovery88%

Visualizations

experimental_workflow cluster_analytical Analytical Method Development cluster_preparative Preparative Scale-Up cluster_post_purification Post-Purification A1 Crude Sample Analysis A2 Method Optimization (Gradient, pH, Modifier) A1->A2 A3 Final Analytical Method A2->A3 P1 Scale-Up Calculation A3->P1 Optimized Conditions P2 Preparative Run P1->P2 P3 Fraction Collection P2->P3 PP1 Purity Analysis of Fractions P3->PP1 PP2 Pooling of Pure Fractions PP1->PP2 PP3 Solvent Evaporation PP2->PP3 PP4 Pure Compound PP3->PP4

Caption: Workflow for HPLC purification of this compound.

troubleshooting_logic Start Problem with Purification Problem Identify the Issue Start->Problem Tailing Peak Tailing Problem->Tailing Poor Peak Shape Retention Poor Retention Problem->Retention Early Elution Degradation Degradation Problem->Degradation Low Recovery / Extra Peaks Sol_Tailing1 Adjust pH / Add TEA Tailing->Sol_Tailing1 Sol_Tailing2 Reduce Sample Load Tailing->Sol_Tailing2 Sol_Tailing3 Use Deactivated Column Tailing->Sol_Tailing3 Sol_Retention1 Decrease Organic Solvent % Retention->Sol_Retention1 Sol_Retention2 Increase pH / Use Ion-Pairing Retention->Sol_Retention2 Sol_Degradation1 Degas Solvents Degradation->Sol_Degradation1 Sol_Degradation2 Check pH Stability Degradation->Sol_Degradation2

Caption: Troubleshooting logic for chromatographic purification challenges.

References

Technical Support Center: Preventing Oxidation of Diamino Groups During Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation of diamino groups during chemical synthesis.

Introduction to Protecting Groups for Diamine Stabilization

Diamino compounds, particularly aromatic diamines, are often susceptible to oxidation, which can lead to undesired side products and reduced yields. A common strategy to mitigate this is the use of protecting groups. These groups temporarily block the reactive amino functionalities, preventing their oxidation during subsequent synthetic steps. The choice of protecting group is critical and depends on the specific diamine's susceptibility to oxidation and the reaction conditions of the synthetic route. The most common protecting groups for amines are tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz).

Frequently Asked Questions (FAQs)

Q1: Why are diamino groups, especially aromatic ones, prone to oxidation?

A1: Aromatic diamines are electron-rich systems, making them susceptible to oxidation by various oxidizing agents, including atmospheric oxygen.[1] The lone pairs of electrons on the nitrogen atoms increase the electron density of the aromatic ring, lowering its oxidation potential. This can lead to the formation of colored impurities and complex reaction mixtures.[2]

Q2: How do protecting groups prevent the oxidation of diamino groups?

A2: Protecting groups decrease the electron-donating ability of the amino groups by converting them into less reactive carbamates. This modification withdraws electron density from the nitrogen atoms, making the diamino compound less susceptible to oxidation.[3] The bulky nature of some protecting groups can also sterically hinder the approach of oxidizing agents.

Q3: What are the key differences between Boc, Fmoc, and Cbz protecting groups in the context of preventing oxidation?

A3: The primary difference lies in their deprotection conditions, which dictates their compatibility with other functional groups and reagents in the synthetic route. This is a key aspect of an orthogonal protection strategy.[4][5]

  • Boc (tert-Butoxycarbonyl): This group is stable to a wide range of non-acidic conditions but is cleaved by strong acids (e.g., trifluoroacetic acid, TFA).[6][7] It is a good choice for diamines that are sensitive to basic conditions or hydrogenolysis.

  • Fmoc (9-Fluorenylmethoxycarbonyl): This group is stable to acidic conditions but is removed by bases, typically a solution of piperidine in DMF.[8] This makes it orthogonal to the Boc group. However, the basic deprotection conditions can sometimes lead to side reactions if other base-sensitive functional groups are present.

  • Cbz (Carboxybenzyl): This group is stable to both acidic and basic conditions but is typically removed by catalytic hydrogenolysis.[6][9][10] This method is not suitable for molecules containing other reducible functional groups, such as alkenes or alkynes.

Q4: Can I selectively protect one amino group in a symmetrical diamine?

A4: Yes, mono-protection of symmetrical diamines is a common challenge but can be achieved.[11] One strategy involves the mono-protonation of the diamine with one equivalent of acid, followed by the addition of the protecting group reagent.[12] The protonated amino group is unreactive, allowing for the selective protection of the free amino group.

Troubleshooting Guides

Problem 1: Oxidation of the diamine observed during the protection reaction.
Possible Cause Troubleshooting Step Expected Outcome
Air Sensitivity of the Diamine Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[13] Use degassed solvents.Reduced or eliminated formation of colored oxidation byproducts.
Presence of Oxidizing Impurities in Reagents Use freshly purified reagents and high-purity solvents.A cleaner reaction profile with higher yield of the desired protected diamine.
Inappropriate Reaction Temperature Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize oxidation.Slower reaction rate but potentially higher selectivity and reduced side reactions.
Problem 2: Low yield of the desired mono-protected diamine.
Possible Cause Troubleshooting Step Expected Outcome
Di-protection is the major product Use a stoichiometric amount or a slight excess of the diamine relative to the protecting group reagent.[11] Alternatively, employ a mono-protonation strategy.[12]Increased yield of the mono-protected product relative to the di-protected and unprotected starting material.
Incomplete reaction Increase the reaction time or slightly increase the temperature. Monitor the reaction progress by TLC or LC-MS.Drive the reaction to completion and improve the yield of the protected product.
Poor solubility of the diamine Choose a solvent system in which the diamine is fully soluble. For zwitterionic compounds, consider aqueous basic conditions.A homogeneous reaction mixture leading to a more efficient reaction.
Problem 3: Unwanted side reactions during deprotection.
Possible Cause Troubleshooting Step Expected Outcome
Oxidation during Fmoc deprotection Add a scavenger, such as 1,2-ethanedithiol (EDT), to the deprotection cocktail to quench reactive species.Prevention of the oxidation of sensitive residues like tryptophan.
Alkylation of sensitive residues during Boc deprotection Use a scavenger cocktail (e.g., TFA/triisopropylsilane/water) to trap the reactive tert-butyl cations generated.Minimized side reactions on nucleophilic residues.
Incomplete Cbz deprotection Ensure the catalyst is active and use appropriate hydrogen pressure and reaction time. Consider alternative deprotection methods if hydrogenolysis is not compatible with the substrate.Complete removal of the Cbz group without affecting other functional groups.

Quantitative Data Summary

The following table summarizes typical yields for the mono-protection of a common diamine, p-phenylenediamine, with different protecting groups. Note that yields can vary significantly based on reaction conditions and the specific protocol used.

Protecting GroupReagentTypical Yield (%)Reference
Boc Di-tert-butyl dicarbonate (Boc)₂O60-85%[11]
Fmoc 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)70-90%[14]
Cbz Benzyl chloroformate (Cbz-Cl)75-95%[9][14]

Experimental Protocols

Protocol 1: Mono-Boc Protection of an Oxidation-Sensitive Diamine (e.g., p-phenylenediamine) under Inert Atmosphere

Materials:

  • p-Phenylenediamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Dissolve p-phenylenediamine (1.0 eq) in anhydrous THF under a positive pressure of inert gas.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 eq) to the solution via syringe.

  • In a separate flask, dissolve (Boc)₂O (1.0 eq) in anhydrous THF.

  • Add the (Boc)₂O solution dropwise to the diamine solution at 0 °C over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mono-Fmoc Protection of a Diamine

Materials:

  • Diamine

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Standard laboratory glassware

Procedure:

  • Dissolve the diamine (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the mixture to 0 °C.

  • Add a solution of Fmoc-Cl (1.0 eq) in dioxane dropwise to the cooled mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • After completion, add water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Inert Atmosphere Setup start->setup dissolve Dissolve Diamine setup->dissolve cool Cool to 0°C dissolve->cool add_base Add Base cool->add_base add_boc Add (Boc)₂O add_base->add_boc react Stir at RT add_boc->react quench Quench react->quench extract Extract quench->extract purify Purify extract->purify end End purify->end

Caption: Workflow for Mono-Boc Protection of an Oxidation-Sensitive Diamine.

troubleshooting_logic oxidation Oxidation Observed? low_yield Low Mono-Yield? oxidation->low_yield No inert_atm Use Inert Atmosphere oxidation->inert_atm deprotection_issue Deprotection Issue? low_yield->deprotection_issue No stoichiometry Adjust Stoichiometry low_yield->stoichiometry scavenger Add Scavenger deprotection_issue->scavenger fail Consult Further deprotection_issue->fail No success Problem Solved inert_atm->success stoichiometry->success scavenger->success

References

troubleshooting poor solubility of 4,5-Diamino-2-methylbenzonitrile in reaction media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 4,5-Diamino-2-methylbenzonitrile in their reaction media.

Troubleshooting Guide

Poor solubility of this compound can hinder reaction kinetics and lead to incomplete conversions. The following guide provides a systematic approach to address this issue.

Initial Assessment

Before modifying your reaction conditions, it is crucial to confirm the identity and purity of your starting material. Impurities can significantly impact solubility.

Recommended Action:

  • Purity Verification: Analyze the this compound lot using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) to confirm its purity and identity.

Solvent Selection and Optimization

Qualitative Solubility Data (Inferred from 3,4-Diaminobenzonitrile and General Principles)

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)HighThe high polarity of these solvents can effectively solvate the polar amino groups and the nitrile functionality of the molecule.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group in alcohols can act as both a hydrogen bond donor and acceptor, facilitating interaction with the amino groups.[1]
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateThese solvents have moderate polarity and can dissolve a range of organic compounds.[1]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLow to ModerateEthers are less polar than the aforementioned solvents and may be less effective at dissolving the polar diamine.
Aromatic Hydrocarbons Toluene, XyleneLowThe non-polar nature of these solvents is generally not conducive to dissolving polar compounds like aromatic diamines.
Non-polar Alkanes Hexane, HeptaneVery Low / InsolubleThese solvents lack the polarity needed to overcome the intermolecular forces of the diamine.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Weigh 1-5 mg of this compound into several small vials.

  • Solvent Addition: To each vial, add 0.1 mL of a different test solvent.

  • Observation at Room Temperature: Agitate the vials at room temperature for 5-10 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, suspended, insoluble).

  • Heating: For solvents where the compound is not fully soluble at room temperature, gently heat the vial (e.g., to 40-60 °C) while stirring. Observe any changes in solubility.

  • Sonication: If the compound remains insoluble, sonicate the mixture for 5-10 minutes. This can help break up aggregates and improve dissolution.

  • Documentation: Record your observations in a clear and organized manner.

Troubleshooting Workflow

If initial solvent screening does not resolve the solubility issue, follow this logical troubleshooting workflow.

Troubleshooting_Workflow cluster_strategies Advanced Strategies start Start: Poor Solubility of this compound check_purity Verify Purity and Identity of Starting Material start->check_purity solvent_screen Perform Small-Scale Solvent Screen (see Table 1) check_purity->solvent_screen is_soluble Is the compound soluble in a suitable solvent? solvent_screen->is_soluble proceed Proceed with Reaction is_soluble->proceed Yes not_soluble Solubility Still an Issue is_soluble->not_soluble No co_solvent Use a Co-solvent System (e.g., Toluene/DMF) not_soluble->co_solvent temp_increase Increase Reaction Temperature co_solvent->temp_increase sonication_protocol Apply Sonication temp_increase->sonication_protocol reagent_order Change Order of Reagent Addition sonication_protocol->reagent_order end Problem Resolved reagent_order->end consult Consult Further Literature for Analogs reagent_order->consult

References

reaction condition optimization for N-functionalization of 4,5-Diamino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Functionalization of 4,5-Diamino-2-methylbenzonitrile

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized reaction protocols for the N-functionalization of this compound. Due to the presence of two nucleophilic amino groups and a cyano group, selective functionalization can be challenging. This resource addresses common issues to streamline the optimization process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-functionalization of this compound?

A1: The main challenges include:

  • Selectivity: Controlling the reaction to achieve mono-functionalization versus di-functionalization on the two amino groups. The electronic and steric environments of the N4 and N5 positions are similar, making regioselectivity difficult.

  • Side Reactions: The diamine can undergo intramolecular cyclization or react with certain reagents to form benzimidazole derivatives, especially in the presence of aldehydes or carboxylic acids under activating conditions.[1]

  • Catalyst Inhibition/Deactivation: The amine and cyano functionalities can coordinate to the metal center of catalysts (e.g., Palladium), potentially inhibiting catalytic activity.[2]

  • Reagent Compatibility: The cyano group (-CN) can be sensitive to strongly hydrolytic or reactive conditions, necessitating the use of milder bases and temperatures.[2]

Q2: Which reaction is most suitable for N-arylation of this diamine?

A2: The Buchwald-Hartwig amination is a widely used and effective method for forming C-N bonds between aryl halides (or triflates) and amines.[3] Careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving good yields and selectivity.[4]

Q3: What are the recommended methods for N-alkylation?

A3: Common methods for N-alkylation include:

  • Direct Alkylation: Using alkyl halides with a suitable base. This method can sometimes lead to over-alkylation. The use of a solid base like K2CO3 can be effective.[5]

  • Reductive Amination: A two-step, one-pot reaction involving the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ. This method offers high selectivity.

  • Mitsunobu Reaction: This reaction allows for the alkylation of NH-containing heterocycles with alcohols but requires specific reagents (e.g., triphenylphosphine and a dialkyl azodicarboxylate).[6]

Q4: How can I favor mono-functionalization over di-functionalization?

A4: To enhance mono-selectivity:

  • Stoichiometry: Use a stoichiometric excess of the diamine relative to the coupling partner (e.g., 2-5 equivalents of diamine to 1 equivalent of aryl halide).

  • Bulky Reagents: Employ sterically hindered ligands (for cross-coupling) or bulky alkylating/arylating agents. The initial functionalization will sterically hinder the second amino group.

  • Lower Temperature & Shorter Reaction Time: Run the reaction at the lowest effective temperature and monitor closely to stop it after significant mono-product formation but before di-substitution becomes prevalent.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Buchwald-Hartwig N-Arylation

Q: My Buchwald-Hartwig reaction with this compound shows poor or no conversion. What are the potential causes and solutions?

A: Low yield is a common issue stemming from catalyst deactivation or suboptimal conditions.

  • Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming efficiently.

    • Solution: Use a reliable palladium precatalyst, such as a G3 or G4 palladacycle, which generates the active species more cleanly than sources like Pd(OAc)2.[2] If using a Pd(II) source, ensure it is pre-activated with the ligand before adding the substrates.

  • Cause 2: Ligand Inhibition. The diamine starting material can act as a ligand, displacing the phosphine ligand and deactivating the catalyst.

    • Solution: Increase the ligand-to-palladium ratio. Adding an extra equivalent of the phosphine ligand relative to the palladium source can help maintain catalyst stability.[2]

  • Cause 3: Impure Reagents or Solvents. Water or other impurities in the reagents or solvent can interfere with the reaction.

    • Solution: Ensure all starting materials are pure. Use anhydrous, degassed solvents. While a small amount of water can sometimes aid the reduction of Pd(II), excess water can lead to side reactions like phenol formation.[7]

  • Cause 4: Inappropriate Base. The chosen base may not be strong enough or may be incompatible with the substrate.

    • Solution: While strong bases like NaOtBu are common, the cyano group may be sensitive. Screen weaker inorganic bases like K3PO4 or Cs2CO3, especially if degradation is observed.[2]

Problem 2: Uncontrolled Mixture of Mono- and Di-Arylated Products

Q: I am getting an inseparable mixture of mono- and di-arylated products. How can I improve selectivity for the mono-arylated product?

A: Achieving selectivity requires fine-tuning the reaction parameters to favor the first substitution while disfavoring the second.

  • Cause 1: Incorrect Stoichiometry. Using a 1:1 ratio of diamine to aryl halide often leads to a statistical mixture of products.

    • Solution: Use the diamine as the limiting reagent if the di-substituted product is desired. For the mono-substituted product, use a significant excess of the diamine (2-5 equivalents).

  • Cause 2: High Reactivity. High temperatures and long reaction times allow the initially formed mono-product to react further.

    • Solution: Reduce the reaction temperature and monitor the reaction progress closely using TLC or LC-MS. Quench the reaction once the desired mono-product concentration is maximized.

  • Cause 3: Ligand Choice. The ligand influences the steric environment around the palladium center.

    • Solution: Screen bulky phosphine ligands like BrettPhos or t-BuXPhos. These ligands create a more sterically crowded catalytic complex, which can enhance selectivity for the less hindered primary amine and disfavor the second arylation step.[2][8]

Problem 3: Formation of Unwanted Benzimidazole Byproducts

Q: My reaction is producing a significant amount of a benzimidazole derivative instead of the desired N-functionalized product. Why is this happening?

A: Benzimidazole formation occurs when the two adjacent amino groups cyclize with a two-electron source, such as an aldehyde, carboxylic acid, or their equivalents.[1]

  • Cause 1: Contaminants in Reagents. The coupling partner or solvent may be contaminated with aldehydes (e.g., from solvent oxidation).

    • Solution: Use high-purity, freshly opened or distilled solvents and reagents.

  • Cause 2: Reaction with Formate-Based Reagents. If using a reagent that can generate a formyl equivalent (e.g., from DMF degradation at high temperatures), cyclization can occur.

    • Solution: Avoid very high temperatures (>120 °C) when using DMF. Consider alternative solvents like dioxane or toluene.[8]

  • Cause 3: Oxidative Cyclization. In some cases, oxidative conditions can lead to cyclization.

    • Solution: Ensure the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation.[2]

Data Presentation: Recommended Starting Conditions

The following tables summarize typical starting conditions for optimizing the N-functionalization of this compound. Note: These are general guidelines and may require significant optimization for this specific substrate.

Table 1: N-Arylation via Buchwald-Hartwig Amination (for Mono-substitution)

ParameterCondition 1Condition 2Condition 3
Diamine:Ar-X Ratio 3 : 12 : 14 : 1
Pd Precatalyst BrettPhos Pd G3 (1-2 mol%)t-BuXPhos Pd G3 (1-2 mol%)RuPhos Pd G4 (1-2 mol%)
Ligand (Not needed for G3/G4)(Not needed for G3/G4)(Not needed for G3/G4)
Base K3PO4 (2.0 eq.)Cs2CO3 (2.0 eq.)NaOtBu (1.5 eq.)
Solvent Toluene1,4-DioxaneTHF
Temperature 80-100 °C90-110 °C60-80 °C
Atmosphere ArgonArgonArgon

Table 2: N-Alkylation with Alkyl Halides

ParameterCondition 1Condition 2Condition 3
Diamine:R-X Ratio 1 : 1.1 (for Di-subst.)3 : 1 (for Mono-subst.)1 : 2.2 (for Di-subst.)
Base K2CO3 (2.5 eq.)DIPEA (2.0 eq.)Cs2CO3 (2.5 eq.)
Solvent DMFAcetonitrile (MeCN)DMSO
Temperature 60-80 °C50-70 °C70-90 °C
Additives NaI or KI (catalytic)NoneNone

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Arylation (Buchwald-Hartwig)
  • Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 1 mol%), the base (e.g., K3PO4, 4.0 mmol), this compound (6.0 mmol), and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the aryl halide (2.0 mmol) followed by anhydrous, degassed toluene (10 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to isolate the desired mono-arylated product.

Protocol 2: General Procedure for N-Alkylation via Reductive Amination
  • Condensation: In a round-bottom flask, dissolve this compound (5.0 mmol) and the desired aldehyde or ketone (4.5 mmol, for mono-alkylation) in methanol (25 mL).

  • Iminium Formation: Add acetic acid (0.5 mL) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath to 0 °C. Add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN, 6.0 mmol) or sodium triacetoxyborohydride (NaBH(OAc)3, 7.5 mmol), portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Visualized Workflows and Logic

Troubleshooting_Low_Yield start Problem: Low or No Yield check_catalyst 1. Check Catalyst System start->check_catalyst sol_catalyst_precatalyst Use reliable Pd(0) precatalyst (e.g., G3/G4 Palladacycle) check_catalyst->sol_catalyst_precatalyst Inactive Pd(0)? sol_catalyst_ratio Increase ligand:Pd ratio if using Pd(II) source check_catalyst->sol_catalyst_ratio Ligand inhibition? check_atmosphere 2. Verify Inert Atmosphere sol_atmosphere Ensure proper degassing of solvent and use of Ar/N2 check_atmosphere->sol_atmosphere check_reagents 3. Assess Reagent Purity sol_reagents Use anhydrous solvents and pure starting materials check_reagents->sol_reagents check_conditions 4. Review Reaction Conditions sol_conditions_base Screen alternative bases (K3PO4, Cs2CO3) check_conditions->sol_conditions_base Base issue? sol_conditions_temp Optimize temperature (screen 80-120 °C) check_conditions->sol_conditions_temp Temp issue? sol_catalyst_precatalyst->check_atmosphere sol_catalyst_ratio->check_atmosphere sol_atmosphere->check_reagents sol_reagents->check_conditions end_node Yield Improved sol_conditions_base->end_node sol_conditions_temp->end_node

Caption: Troubleshooting workflow for addressing low product yield.

Selectivity_Control goal Goal: Control Selectivity param_stoich Stoichiometry goal->param_stoich param_sterics Steric Hindrance goal->param_sterics param_time_temp Time & Temperature goal->param_time_temp mono Favor MONO- Functionalization di Favor DI- Functionalization action_mono_stoich Excess Diamine (>2 eq.) param_stoich->action_mono_stoich action_di_stoich Excess R-X / Ar-X (>2 eq.) param_stoich->action_di_stoich action_mono_sterics Use Bulky Ligands (e.g., BrettPhos) param_sterics->action_mono_sterics action_di_sterics Use Smaller Ligands (e.g., P(tBu)3) param_sterics->action_di_sterics action_mono_time_temp Lower Temperature, Shorter Time param_time_temp->action_mono_time_temp action_di_time_temp Higher Temperature, Longer Time param_time_temp->action_di_time_temp action_mono_stoich->mono action_mono_sterics->mono action_mono_time_temp->mono action_di_stoich->di action_di_sterics->di action_di_time_temp->di

Caption: Key parameters for controlling mono- vs. di-functionalization.

References

minimizing impurity formation in the synthesis of 4,5-Diamino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 4,5-Diamino-2-methylbenzonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the reduction of 4,5-dinitro-2-methylbenzonitrile.

Issue 1: Incomplete reaction - Presence of starting material (4,5-dinitro-2-methylbenzonitrile) in the final product.

Potential Cause Recommended Action
Insufficient reducing agent Ensure the stoichiometry of the reducing agent is correct. For catalytic hydrogenation, ensure sufficient catalyst loading and hydrogen pressure. For chemical reductions (e.g., with iron or tin chloride), use a sufficient molar excess.
Low reaction temperature Increase the reaction temperature according to the protocol. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature.
Short reaction time Extend the reaction time. Monitor the reaction until the starting material is no longer detected.
Catalyst deactivation (for catalytic hydrogenation) Use fresh, high-quality catalyst. Ensure the solvent and reagents are free from catalyst poisons like sulfur compounds.[1]

Issue 2: Formation of a colored impurity (e.g., yellow, orange, or red).

Potential Cause Recommended Action
Incomplete reduction leading to nitroso or azo compounds These intermediates are often colored. Ensure complete reduction by optimizing reaction time, temperature, and reducing agent concentration. The formation of azo compounds can sometimes occur with the use of metal hydrides.[2]
Oxidation of the product The diamino product can be susceptible to air oxidation, leading to colored impurities. Work under an inert atmosphere (e.g., nitrogen or argon) during the reaction and work-up.
Side reactions at high temperatures Overheating can lead to polymerization or other side reactions producing colored byproducts. Maintain the recommended reaction temperature.

Issue 3: Presence of partially reduced intermediates (e.g., 4-amino-5-nitro-2-methylbenzonitrile or 5-amino-4-nitro-2-methylbenzonitrile).

Potential Cause Recommended Action
Insufficient reducing agent or catalyst Increase the amount of reducing agent or catalyst to ensure both nitro groups are reduced.
Non-optimal reaction conditions Adjust the reaction temperature and time. In some cases, a stepwise reduction may be necessary, but for the desired product, conditions should favor complete reduction.
Poor catalyst dispersion (for heterogeneous catalysis) Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.

Issue 4: Difficulty in product purification.

Potential Cause Recommended Action
Presence of multiple impurities Optimize the reaction to minimize impurity formation first. For purification, consider column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). Recrystallization from an appropriate solvent can also be effective.
Product instability The diamino product may be unstable. Purify the product quickly after synthesis and store it under an inert atmosphere and protected from light.
Residual metal contaminants (from chemical reduction) If using metal-based reducing agents (e.g., Fe, SnCl2), ensure the work-up procedure effectively removes all metal salts. This may involve washing with a chelating agent solution or multiple aqueous extractions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the expected impurities?

A1: The most common route is the reduction of 4,5-dinitro-2-methylbenzonitrile. The primary impurities are typically partially reduced intermediates such as 4-amino-5-nitro-2-methylbenzonitrile and 5-amino-4-nitro-2-methylbenzonitrile. Other potential impurities include unreacted starting material, and byproducts from side reactions like the formation of nitroso, hydroxylamino, or azo compounds.[2]

Q2: What are the recommended reaction conditions for the catalytic hydrogenation of 4,5-dinitro-2-methylbenzonitrile?

A2: While specific conditions can vary, a general protocol involves using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel in a solvent such as ethanol or methanol under a hydrogen atmosphere.

Parameter Typical Range
Catalyst 5-10 mol% Pd/C or Raney Ni
Solvent Ethanol, Methanol, Ethyl Acetate
Hydrogen Pressure 1-5 atm (or as specified in a detailed protocol)
Temperature Room temperature to 60 °C
Reaction Time 2-24 hours (monitor by TLC/HPLC)

Q3: How can I monitor the progress of the reduction reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC could be a mixture of ethyl acetate and hexane. The disappearance of the starting dinitro compound and the appearance of the diamino product spot (which will have a different Rf value) indicate the reaction's progress.

Q4: My final product is a dark color. What could be the cause and how can I fix it?

A4: A dark color often indicates the presence of oxidized byproducts or colored intermediates like nitroso or azo compounds. To prevent this, perform the reaction and work-up under an inert atmosphere (nitrogen or argon). If the product has already darkened, you may try to purify it by column chromatography or by treating a solution of the product with a small amount of activated carbon, followed by filtration and recrystallization.

Q5: Are there any safety precautions I should take during this synthesis?

A5: Yes. Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (especially Raney Nickel). Ensure the reaction is carried out in a well-ventilated fume hood and follow all safety protocols for handling hydrogen and pyrophoric reagents. The starting dinitro compound may be toxic and should be handled with appropriate personal protective equipment (PPE).

Experimental Protocols

Catalytic Hydrogenation of 4,5-Dinitro-2-methylbenzonitrile

  • Preparation: In a hydrogenation vessel, dissolve 4,5-dinitro-2-methylbenzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add the catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 atm).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 25-50 °C) and monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Formation Pathways cluster_purification Purification Start 4,5-Dinitro-2-methylbenzonitrile Reaction Reduction Reaction (e.g., Catalytic Hydrogenation) Start->Reaction Product Crude this compound Reaction->Product IncompleteReduction Incomplete Reduction Reaction->IncompleteReduction Insufficient reducing agent/time SideReaction Side Reactions Reaction->SideReaction High temperature/pressure Unreacted Unreacted Starting Material Reaction->Unreacted Low conversion Purification Purification (Chromatography/Recrystallization) Product->Purification NitroAmino Nitro-amino intermediate IncompleteReduction->NitroAmino NitrosoAzo Nitroso/Azo compounds SideReaction->NitrosoAzo FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow and impurity formation pathways.

Problem Impurity Detected in This compound Synthesis CheckReaction 1. Check Reaction Completion (TLC/HPLC) Problem->CheckReaction Incomplete Starting Material or Intermediates Present? CheckReaction->Incomplete CheckConditions 2. Review Reaction Conditions Colored Colored Impurities? CheckConditions->Colored CheckWorkup 3. Examine Work-up & Purification WorkupIssue Purification Ineffective? CheckWorkup->WorkupIssue Incomplete->CheckConditions No Action_IncreaseReagent Increase reducing agent/catalyst and/or reaction time. Incomplete->Action_IncreaseReagent Yes Colored->CheckWorkup No Action_OptimizeConditions Optimize temperature and pressure. Check for catalyst poisons. Colored->Action_OptimizeConditions Yes Action_InertAtmosphere Use inert atmosphere. Avoid overheating. Colored->Action_InertAtmosphere Yes Action_ModifyPurification Modify purification method (e.g., change solvent, use chromatography). WorkupIssue->Action_ModifyPurification Yes Solution Minimized Impurity Formation WorkupIssue->Solution No Action_IncreaseReagent->Solution Action_OptimizeConditions->Solution Action_InertAtmosphere->Solution Action_ModifyPurification->Solution

Caption: Troubleshooting logical workflow.

References

stability of 4,5-Diamino-2-methylbenzonitrile in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 4,5-Diamino-2-methylbenzonitrile in acidic and basic conditions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound under acidic or basic conditions?

Based on the chemical structure of this compound, two primary degradation pathways are anticipated under acidic or basic stress conditions:

  • Hydrolysis of the Nitrile Group: The benzonitrile functional group is susceptible to hydrolysis. Under both acidic and basic conditions, the nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid (-COOH), proceeding through a carboxamide intermediate (-CONH₂).[1][2][3][4][5]

  • Degradation of the Aromatic Diamine Moiety: Aromatic amines can be unstable, particularly in acidic solutions, and are prone to oxidative degradation.[6][7] The amino groups (-NH₂) are basic and will be protonated in acidic media, which can influence the molecule's reactivity and stability.[8]

Q2: How can I assess the stability of this compound in my experiments?

To evaluate the stability of this compound, a forced degradation study is recommended.[9] This involves subjecting a solution of the compound to various stress conditions, including a range of pH values, and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]

Q3: What are the expected degradation products of this compound in acidic and basic media?

While specific degradation products for this molecule have not been empirically reported in the available literature, based on analogous compounds, the likely degradation products are:

  • Under Acidic Conditions: The primary degradation product is expected to be 4,5-diamino-2-methylbenzoic acid, formed via hydrolysis of the nitrile group.[11][12]

  • Under Basic Conditions: Similarly, hydrolysis of the nitrile group is expected to yield 4,5-diamino-2-methylbenzoic acid (or its carboxylate salt).[13][14]

Further degradation or side reactions involving the aromatic amine groups are possible, especially under oxidative or photolytic stress.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of parent compound peak intensity in HPLC analysis of an acidic formulation. Acid-catalyzed hydrolysis of the nitrile group or degradation of the aromatic amine functionality.Neutralize the sample before analysis. Analyze for the appearance of new peaks corresponding to potential degradants, such as 4,5-diamino-2-methylbenzoic acid. Consider using a less acidic buffer system if compatible with the experimental goals.
Appearance of unknown peaks in the chromatogram of a basic solution. Base-catalyzed hydrolysis of the nitrile group.Confirm the identity of the new peak, potentially through mass spectrometry, to see if it corresponds to the expected benzoic acid derivative. Adjust the pH to a more neutral range if the application allows.
Discoloration of the compound solution over time. Oxidation of the aromatic diamine groups.Prepare solutions fresh and protect them from light and air. Consider the use of antioxidants if appropriate for the experimental design.

Illustrative Stability Data

The following table presents a hypothetical summary of forced degradation results for this compound to illustrate how such data might be presented.

Stress Condition Time (hours) Assay of this compound (%) Major Degradant (%) Mass Balance (%)
0.1 M HCl (60°C)2485.213.5 (4,5-diamino-2-methylbenzoic acid)98.7
0.1 M NaOH (60°C)2488.910.1 (4,5-diamino-2-methylbenzoic acid)99.0
pH 7 Buffer (60°C)2499.1< 0.599.6

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add an aliquot of the stock solution to 0.1 M hydrochloric acid to achieve a final concentration of 0.1 mg/mL.

    • Base Hydrolysis: Add an aliquot of the stock solution to 0.1 M sodium hydroxide to achieve a final concentration of 0.1 mg/mL.

    • Neutral Control: Add an aliquot of the stock solution to a pH 7 buffer.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection into the HPLC system. Dilute all samples to a suitable concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer is a common starting point.[10]

  • Data Analysis: Quantify the amount of the parent compound remaining and any degradation products formed. Calculate the mass balance to account for all components.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid 0.1 M HCl stock->acid Incubate at 60°C base 0.1 M NaOH stock->base Incubate at 60°C neutral pH 7 Buffer stock->neutral Incubate at 60°C hplc Stability-Indicating HPLC Method acid->hplc Sample & Neutralize base->hplc Sample & Neutralize neutral->hplc Sample data Data Analysis (Assay, Purity, Mass Balance) hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway parent This compound intermediate 4,5-Diamino-2-methylbenzamide parent->intermediate H₂O (H⁺ or OH⁻) degradant 4,5-Diamino-2-methylbenzoic acid intermediate->degradant H₂O (H⁺ or OH⁻)

Caption: Predicted hydrolysis pathway of this compound.

References

Technical Support Center: Addressing Regioselectivity in Reactions of 4,5-Diamino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Regioselectivity is a critical consideration in the functionalization of unsymmetrical aromatic compounds such as 4,5-Diamino-2-methylbenzonitrile. The presence of two non-equivalent amino groups (at the C4 and C5 positions) ortho to each other, influenced by the electronic effects of the methyl and cyano substituents, presents a significant challenge in directing reactions to a specific nitrogen atom. This can lead to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing regioselectivity issues encountered during experiments with this compound.

Troubleshooting Guide: Poor Regioselectivity

Problem: My reaction with this compound is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

The differential reactivity of the two amino groups in this compound is influenced by a combination of steric and electronic factors. The methyl group at C2 is an electron-donating group, which will activate the aromatic ring towards electrophilic substitution. Conversely, the cyano group at C1 is a strong electron-withdrawing group. These competing effects can lead to subtle differences in the nucleophilicity of the two amino groups.

Troubleshooting Workflow

start Poor Regioselectivity Observed condition Analyze Reaction Conditions start->condition solvent Modify Solvent Polarity condition->solvent Solvent Effects temp Adjust Reaction Temperature condition->temp Thermodynamic vs. Kinetic Control catalyst Screen Different Catalysts condition->catalyst Catalyst-Substrate Interaction reagent Alter Electrophilic Reagent condition->reagent Steric/Electronic Matching protecting_group Consider a Protecting Group Strategy condition->protecting_group Sequential Functionalization outcome Evaluate Impact on Isomer Ratio solvent->outcome temp->outcome catalyst->outcome reagent->outcome protecting_group->outcome success Optimized Regioselectivity outcome->success Improved Selectivity failure Further Optimization Needed outcome->failure No Improvement failure->condition Re-evaluate

Caption: Troubleshooting workflow for poor regioselectivity.

Possible Solutions & Experimental Protocols

StrategyPrincipleExperimental Protocol ExampleExpected Outcome
Solvent Modification The polarity of the solvent can influence the relative nucleophilicity of the two amino groups and stabilize transition states differently.Screen a range of solvents from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, water). Start with a 1:1 molar ratio of this compound and the electrophile at room temperature. Monitor the reaction by TLC or LC-MS to determine the isomer ratio.A change in the isomer ratio may be observed. Non-polar solvents might favor the reaction at the less sterically hindered amino group, while polar solvents could favor the more electronically activated one.
Temperature Adjustment Reactions can be under either kinetic or thermodynamic control. Lower temperatures often favor the kinetically preferred product, while higher temperatures can allow for equilibration to the thermodynamically more stable product.Run the reaction at a low temperature (e.g., 0 °C or -78 °C) and compare the isomer ratio to a reaction run at a higher temperature (e.g., reflux). For example, in the formation of a benzimidazole with an aldehyde, the initial reaction could be performed at 0°C for 2 hours before slowly warming to room temperature.Lower temperatures may significantly enhance the selectivity for one isomer.
Catalyst Screening Acid or base catalysts can differentially protonate or deprotonate the amino groups, altering their nucleophilicity. Lewis acids can also coordinate to the substrate or reagent, influencing the regiochemical outcome.For acid-catalyzed reactions (e.g., condensation with a carboxylic acid), screen catalysts such as p-toluenesulfonic acid (p-TSA), acetic acid, or a Lewis acid like scandium triflate (Sc(OTf)₃). For base-catalyzed reactions, screen organic bases like triethylamine (TEA) or DBU. A typical starting point would be 0.1 equivalents of the catalyst.The choice of catalyst can have a pronounced effect on the isomer ratio. For instance, a bulky Lewis acid might preferentially coordinate to the less sterically hindered amino group.
Protecting Group Strategy One of the amino groups can be selectively protected, allowing the other to react. The protecting group is then removed to yield the desired singly functionalized product.1. Protection: React this compound with one equivalent of a bulky protecting group reagent (e.g., di-tert-butyl dicarbonate, Boc₂O) under mild basic conditions (e.g., TEA in THF) at 0 °C to room temperature. The bulkiness of the Boc group may favor protection of the less hindered amino group. 2. Reaction: Perform the desired reaction on the unprotected amino group. 3. Deprotection: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).This multi-step approach can provide excellent regioselectivity, albeit with a potential reduction in overall yield due to the additional steps.

Frequently Asked Questions (FAQs)

Q1: Which amino group of this compound is more nucleophilic?

The relative nucleophilicity of the 4-amino and 5-amino groups is not straightforward to predict without experimental data. The electron-donating methyl group at C2 would be expected to increase the electron density at the ortho (C3) and para (C5) positions, thus potentially increasing the nucleophilicity of the 5-amino group. Conversely, the electron-withdrawing cyano group at C1 will decrease electron density, particularly at the ortho (C6) and para (C4) positions, potentially reducing the nucleophilicity of the 4-amino group. Steric hindrance from the adjacent methyl group could also play a role in the reactivity of the C5-amino group. The actual outcome will depend on the specific reaction conditions and the nature of the electrophile.

Q2: How can I distinguish between the two possible regioisomers?

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for isomer differentiation.

  • ¹H NMR: The chemical shifts of the aromatic protons and the NH₂ protons will be different for the two isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the benzonitrile ring will differ between the two isomers.

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments can be very informative. For example, in a derivative where one amino group has reacted, an NOE correlation between the protons of the newly introduced substituent and the methyl group at C2 would provide strong evidence for reaction at the C5-amino group.

cluster_isomer1 Isomer A (Reaction at C5-NH2) cluster_isomer2 Isomer B (Reaction at C4-NH2) cluster_noe NOE Correlation isomer1 H₃C   R |  / C-N / C   C //  / C    C-CN |    | NH₂  H noe NOE between R group and CH₃ group confirms Isomer A isomer2 H₃C   H |  / C-N / C   C //  / C    C-CN |    | NH-R  H

Caption: Logic for using NOE to distinguish isomers.

Q3: Are there any general predictions for regioselectivity based on the type of reaction?

While specific experimental data for this compound is limited in the public domain, some general principles for unsymmetrical o-phenylenediamines can be considered:

  • Reactions with Aldehydes and Ketones: In the formation of benzimidazoles, the initial condensation to form a Schiff base is often the regioselectivity-determining step. Steric hindrance can play a significant role, with bulky aldehydes potentially favoring reaction at the less hindered amino group.

  • Reactions with Carboxylic Acids and Derivatives: Under harsh acidic conditions and high temperatures, the reaction may be reversible, leading to the thermodynamically more stable product. Under milder conditions, kinetic control may be achieved.

  • Acylation and Sulfonylation: These reactions are often fast and irreversible, and thus more likely to be under kinetic control. The relative nucleophilicity of the two amino groups will be the dominant factor.

Disclaimer: The information provided in this technical support center is intended as a general guide. Optimal reaction conditions and strategies for achieving high regioselectivity are highly substrate and reaction-dependent. It is crucial to perform systematic experimental optimization and thorough characterization of the products to achieve the desired outcome.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 4,5-Diamino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,5-Diamino-2-methylbenzonitrile. Due to the absence of published experimental spectra for this specific compound, this guide leverages spectral predictions and comparisons with structurally analogous compounds to offer a comprehensive assignment. This information is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel organic molecules.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. For comparative purposes, experimental data for structurally related compounds, 2-methylbenzonitrile and 4-aminobenzonitrile, are also provided. The assignments are based on established principles of NMR spectroscopy, including the electronic effects of the amino (-NH₂), methyl (-CH₃), and cyano (-CN) substituents on the benzene ring.

Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ ppm)MultiplicityIntegration
This compound H-3~6.85Singlet1H
H-6~6.25Singlet1H
4,5-NH₂~4.50 (broad)Singlet4H
2-CH₃~2.10Singlet3H
2-Methylbenzonitrile [1]H-3, H-4, H-5, H-67.20 - 7.50Multiplet4H
2-CH₃2.45Singlet3H
4-Aminobenzonitrile H-2, H-6~7.40Doublet2H
H-3, H-5~6.60Doublet2H
4-NH₂~4.00 (broad)Singlet2H

Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ ppm)
This compound C-1~110.0
C-2~135.0
C-3~118.0
C-4~140.0
C-5~142.0
C-6~105.0
-CN~119.0
-CH₃~18.0
2-Methylbenzonitrile [1]C-1112.4
C-2141.6
C-3, C-5132.2, 126.0
C-4, C-6130.0, 132.4
-CN117.9
-CH₃20.2
4-Aminobenzonitrile [2]C-1101.3
C-2, C-6133.5
C-3, C-5114.2
C-4150.5
-CN119.8

Experimental Protocols

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound is provided below.

1. Sample Preparation [3]

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[3]

  • Solvent: Select a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can slightly influence chemical shifts.

  • Procedure:

    • Weigh the sample and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently agitate or vortex the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • If necessary, an internal standard such as tetramethylsilane (TMS) can be added for precise chemical shift referencing.[3]

2. NMR Spectrometer Setup and Data Acquisition [4][5]

  • Instrument: A standard 400 MHz or 500 MHz NMR spectrometer is typically sufficient.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): Typically 8 to 16 scans are adequate for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is standard for ¹H NMR.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

    • Spectral Width (SW): A spectral width of around 200-240 ppm is common for ¹³C NMR.

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak or the internal standard (TMS) to its known chemical shift (0 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

NMR Spectral Assignment Workflow

The following diagram illustrates the logical workflow for assigning the NMR spectra of a novel compound like this compound.

NMR_Assignment_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Assignment SamplePrep Dissolve Compound in Deuterated Solvent AddStandard Add Internal Standard (e.g., TMS) SamplePrep->AddStandard Acquire1H Acquire 1D ¹H NMR Spectrum AddStandard->Acquire1H Acquire13C Acquire 1D ¹³C NMR Spectrum Acquire1H->Acquire13C Acquire2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Acquire13C->Acquire2D ProcessSpectra Fourier Transform, Phasing, Baseline Correction Acquire2D->ProcessSpectra ReferenceSpectra Reference to Solvent or Internal Standard ProcessSpectra->ReferenceSpectra Analyze1H Analyze ¹H Spectrum: Chemical Shift, Integration, Multiplicity ReferenceSpectra->Analyze1H Analyze13C Analyze ¹³C Spectrum: Chemical Shift Analyze1H->Analyze13C Analyze2D Correlate Signals using 2D NMR Data Analyze13C->Analyze2D AssignStructure Assign Signals to Specific Atoms in the Molecule Analyze2D->AssignStructure FinalStructure Final Structure Confirmation AssignStructure->FinalStructure

Caption: Workflow for NMR spectral assignment.

References

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 4,5-Diamino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 4,5-Diamino-2-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical agents, with the experimentally determined fragmentation of the structurally related compound, 2,3-Diaminotoluene. This comparative analysis, supported by detailed experimental protocols and visual workflows, is designed to aid researchers in the identification and characterization of substituted aromatic amines and nitriles.

Decoding Fragmentation: A Head-to-Head Comparison

The predicted fragmentation of this compound and the experimental fragmentation of 2,3-Diaminotoluene are summarized in the table below. This comparison highlights both the common fragmentation pathways attributable to the shared diaminotoluene core and the unique fragments arising from the presence of the nitrile substituent.

m/z Predicted Fragment Ion (this compound) Observed Fragment Ion (2,3-Diaminotoluene) Interpretation
147[M]⁺-Molecular ion of this compound
146[M-H]⁺-Loss of a hydrogen radical
132[M-CH₃]⁺-Loss of a methyl radical
131[M-NH₂]⁺-Loss of an amino radical
122-[M]⁺Molecular ion of 2,3-Diaminotoluene[2]
121-[M-H]⁺Loss of a hydrogen radical from the molecular ion of 2,3-Diaminotoluene[2]
120[M-HCN]⁺-Loss of hydrogen cyanide from the molecular ion of this compound
104-[M-NH₃-H]⁺Loss of ammonia and a hydrogen radical from the molecular ion of 2,3-Diaminotoluene[2]
94-[M-HCN-H]⁺ from an isomerPossible rearrangement and loss of HCN from a diaminotoluene isomer[3]

Aromatic amines typically exhibit a strong molecular ion peak, which is predicted for this compound at m/z 147.[4] A common fragmentation pathway for aromatic compounds is the loss of a hydrogen atom, leading to an [M-H]⁺ ion, predicted at m/z 146.[5] The presence of the nitrile group introduces a characteristic fragmentation pathway involving the loss of hydrogen cyanide (HCN), which would result in a fragment at m/z 120.[1] For the comparative compound, 2,3-Diaminotoluene, the molecular ion is observed at m/z 122, with a significant [M-H]⁺ peak at m/z 121, consistent with the behavior of aromatic amines.[2]

Visualizing the Fragmentation Cascade

To further elucidate the fragmentation process, the predicted pathway for this compound is illustrated below. This diagram visualizes the primary fragmentation steps, providing a clear roadmap for the interpretation of its mass spectrum.

Predicted Fragmentation of this compound M [C₈H₉N₃]⁺˙ m/z 147 (Molecular Ion) M_minus_H [C₈H₈N₃]⁺ m/z 146 M->M_minus_H - H˙ M_minus_CH3 [C₇H₆N₃]⁺ m/z 132 M->M_minus_CH3 - ˙CH₃ M_minus_HCN [C₇H₈N₂]⁺˙ m/z 120 M->M_minus_HCN - HCN

Predicted fragmentation pathway of this compound.

A Standardized Approach: Experimental Protocol for EI-Mass Spectrometry

Reproducible and reliable data are the bedrock of scientific advancement. The following section outlines a detailed, standardized protocol for the analysis of aromatic amines and nitriles using Electron Ionization-Mass Spectrometry (EI-MS).

1. Sample Preparation:

  • Dissolve approximately 1-2 mg of the solid sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • For direct probe analysis, a small amount of the solid sample can be placed directly into a capillary tube.

2. Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is available in most spectral libraries.[6][7]

  • Ion Source Temperature: 200-250 °C. The temperature should be high enough to ensure sample volatilization but low enough to prevent thermal degradation.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Mass Range: m/z 50-500. This range should be sufficient to cover the molecular ion and expected fragments of the analyte.

  • Scan Rate: 1-2 scans/second

3. Sample Introduction:

  • Gas Chromatography (GC) Inlet: If the sample is a mixture or requires separation from impurities, a GC-MS system is employed. The sample solution (1 µL) is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

  • Direct Insertion Probe (DIP): For pure, solid samples, a direct insertion probe can be used. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source. The probe is gradually heated to volatilize the sample.

4. Data Acquisition and Analysis:

  • Acquire mass spectra over the specified mass range.

  • Identify the molecular ion peak. For compounds containing an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass.

  • Analyze the fragmentation pattern by identifying the major fragment ions and their corresponding neutral losses.

  • Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) for tentative identification.

  • For unknown compounds, interpret the fragmentation pattern to deduce the structure.

The general workflow for a typical mass spectrometry experiment is depicted in the following diagram.

General Mass Spectrometry Workflow cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection & Analysis GC Gas Chromatography IonSource Electron Ionization (70 eV) GC->IonSource Probe Direct Probe Probe->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System & Spectral Analysis Detector->DataSystem

A generalized workflow for mass spectrometry analysis.

References

comparative analysis of synthesis routes for substituted benzonitriles

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Substituted Benzonitriles

For Researchers, Scientists, and Drug Development Professionals

Substituted benzonitriles are a critical class of compounds in organic synthesis, serving as key intermediates in the production of pharmaceuticals, agrochemicals, and materials. The cyano group's versatility allows for its conversion into various other functionalities, including amines, carboxylic acids, and amides. Consequently, the efficient and selective synthesis of substituted benzonitriles is of paramount importance. This guide provides a comparative analysis of several prominent synthetic routes, offering experimental data, detailed protocols, and a logical framework for selecting the most appropriate method.

Comparative Analysis of Synthesis Routes

The choice of synthetic route to a substituted benzonitrile is dictated by several factors, including the nature of the starting material, the desired substitution pattern, functional group tolerance, and scalability. This section compares the classical Sandmeyer and Rosenmund-von Braun reactions with modern palladium-catalyzed methods, as well as routes starting from aldehydes and amides.

1. Sandmeyer Reaction:

The Sandmeyer reaction is a well-established method for the synthesis of aryl nitriles from aryl diazonium salts, which are typically generated in situ from anilines.[1][2] The reaction is mediated by copper(I) cyanide.[1][2]

  • Advantages: Readily available starting materials (anilines), and a long history of successful application.[1][3]

  • Disadvantages: The reaction often requires stoichiometric amounts of copper cyanide, and the in situ generation of diazonium salts can be hazardous, especially on a large scale. The use of highly toxic cyanide salts is a significant drawback.[3]

2. Rosenmund-von Braun Reaction:

This reaction involves the cyanation of aryl halides with copper(I) cyanide, typically at elevated temperatures in a polar aprotic solvent.[4][5][6][7]

  • Advantages: A direct method for converting aryl halides to benzonitriles.

  • Disadvantages: Traditionally requires harsh reaction conditions (high temperatures), which can limit functional group tolerance.[4][7] The use of stoichiometric, and often excess, toxic copper cyanide is a major concern.[3][4] Modern modifications have been developed to use catalytic amounts of copper.[3]

3. Palladium-Catalyzed Cyanation:

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile method for the synthesis of benzonitriles from aryl halides and triflates.[3][8] These methods offer milder reaction conditions and greater functional group tolerance compared to the classical methods.[3][9]

  • Advantages: High yields, broad substrate scope, excellent functional group tolerance, and the ability to use less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[3][8][9][10] Reactions can often be carried out at lower temperatures.[9]

  • Disadvantages: The cost of palladium catalysts and ligands can be a consideration for large-scale synthesis. Catalyst poisoning by cyanide can sometimes be an issue, though strategies exist to mitigate this.[3]

4. Synthesis from Benzaldehydes:

Substituted benzonitriles can be synthesized from the corresponding benzaldehydes through a one-pot reaction, often involving the formation of an oxime intermediate followed by dehydration.[11][12]

  • Advantages: Avoids the use of highly toxic metal cyanides.[11] Starting materials are often readily available.

  • Disadvantages: May require specific catalysts and dehydrating agents. Reaction conditions and yields can be substrate-dependent.[13][14]

5. Dehydration of Benzamides:

The dehydration of primary amides is a direct route to nitriles.[15] This transformation can be achieved using a variety of dehydrating agents.[15][16]

  • Advantages: A straightforward method if the corresponding benzamide is readily accessible.

  • Disadvantages: The synthesis of the starting benzamide may add an extra step. The efficiency of the dehydration can depend on the chosen reagent and the substrate.[17][18]

Quantitative Data Summary

The following table summarizes the performance of different synthetic routes for a variety of substituted benzonitriles, providing a direct comparison of their yields under specific conditions.

Starting MaterialProductSynthesis RouteCatalyst/ReagentSolventTemp. (°C)Yield (%)
4-Bromoacetophenone4-CyanoacetophenonePd-catalyzedPd(OAc)₂/dppf, Zn(CN)₂DMA12095
4-ChlorobenzonitrileTerephthalonitrilePd-catalyzedPd₂(dba)₃/L1, K₄[Fe(CN)₆]Dioxane/H₂O10091[3]
2-Bromo-6-methoxynaphthalene2-Cyano-6-methoxynaphthaleneRosenmund-von BraunCuCN, L-prolineDMSO12092[19]
4-Nitroaniline4-NitrobenzonitrileSandmeyerCuCNH₂O/Toluene5085
4-Methoxybenzaldehyde4-MethoxybenzonitrileFrom AldehydeNH₂OH·HCl, FeSO₄DMFReflux92[11]
BenzamideBenzonitrileAmide DehydrationP₂O₅Microwave-90[16]
Ethyl 4-bromobenzoateEthyl 4-cyanobenzoatePd-catalyzedPd-catalyst, Zn(CN)₂THF/H₂ORT-4093[9][20]
4-Bromo-N,N-dimethylaniline4-Cyano-N,N-dimethylanilineRosenmund-von BraunCuCNPyridine15088
2-Aminopyridine2-CyanopyridineSandmeyerCuCNH₂O6075
3-BromobenzonitrileIsophthalonitrilePd-catalyzedPd/C, dppf, Zn(CN)₂DMAC12089
4-Methylbenzaldehyde4-MethylbenzonitrileFrom Aldehyde(NH₂OH)₂·[HSO₃-b-Py]·HSO₄p-Xylene120100[12]
2-Chlorobenzamide2-ChlorobenzonitrileAmide DehydrationP(NMe₂)₃, Et₂NHCH₂Cl₂RT98[15]

Experimental Protocols

1. Palladium-Catalyzed Cyanation of an Aryl Bromide with Zinc Cyanide [9][21]

  • Materials: Aryl bromide (1.0 mmol), zinc cyanide (0.6 mmol), palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 1-5 mol%), and solvent (e.g., DMF or a THF/water mixture).

  • Procedure:

    • To a reaction vessel, add the aryl bromide, zinc cyanide, and palladium catalyst.

    • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C, or room temperature for some modern catalysts[9]) and stir until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Sandmeyer Reaction for Cyanation of an Aniline [22]

  • Materials: Aniline (1.0 equiv), hydrochloric acid (3.0 equiv), sodium nitrite (1.1 equiv), copper(I) cyanide (1.2 equiv), water.

  • Procedure:

    • Dissolve the aniline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic extract with aqueous sodium hydroxide and then with water.

    • Dry the organic layer over a suitable drying agent, filter, and remove the solvent by distillation.

    • Purify the resulting benzonitrile by vacuum distillation or recrystallization.

3. Rosenmund-von Braun Reaction of an Aryl Halide [6][7]

  • Materials: Aryl halide (1.0 equiv), copper(I) cyanide (1.2-2.0 equiv), and a high-boiling polar aprotic solvent (e.g., DMF, NMP, or pyridine).

  • Procedure:

    • Combine the aryl halide and copper(I) cyanide in the solvent in a reaction flask equipped with a reflux condenser.

    • Heat the mixture to a high temperature (typically 150-200 °C) and maintain it for several hours until the reaction is complete.

    • Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer, filter, and concentrate to obtain the crude product.

    • Purify by distillation or chromatography.

Visualization of Synthesis Route Selection

The selection of an appropriate synthetic route for a substituted benzonitrile can be guided by a logical decision-making process. The following diagram illustrates a simplified workflow for choosing a suitable method based on the starting material and other considerations.

SynthesisRouteSelection Start Starting Material Aniline Aryl Amine (Aniline) Start->Aniline ArylHalide Aryl Halide (Br, Cl, I) Start->ArylHalide Aldehyde Aryl Aldehyde Start->Aldehyde Amide Aryl Amide Start->Amide Sandmeyer Sandmeyer Reaction Aniline->Sandmeyer Rosenmund Rosenmund-von Braun Reaction ArylHalide->Rosenmund Palladium Palladium-Catalyzed Cyanation ArylHalide->Palladium FromAldehyde One-pot from Aldehyde Aldehyde->FromAldehyde Dehydration Amide Dehydration Amide->Dehydration Considerations1 Considerations: - Diazonium salt stability - Stoichiometric toxic CuCN Sandmeyer->Considerations1 Considerations2 Considerations: - High temperature - Stoichiometric toxic CuCN - Functional group tolerance Rosenmund->Considerations2 Considerations3 Considerations: - Catalyst cost - Ligand selection - Milder conditions - High functional group tolerance Palladium->Considerations3 Considerations4 Considerations: - Avoids toxic metal cyanides - Substrate dependent yields FromAldehyde->Considerations4 Considerations5 Considerations: - Requires amide synthesis - Choice of dehydrating agent Dehydration->Considerations5

Caption: Decision workflow for selecting a benzonitrile synthesis route.

References

A Comparative Analysis of the Reactivity of 4,5-Diamino-2-methylbenzonitrile Against Other Aromatic Diamines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the reactivity profile of 4,5-Diamino-2-methylbenzonitrile, a crucial building block in contemporary drug discovery and materials science, reveals a nuanced electronic interplay that sets it apart from conventional aromatic diamines. This guide provides a comparative analysis of its reactivity, supported by experimental data and detailed protocols, to aid researchers in optimizing its application.

The strategic placement of a methyl group, an electron-donating entity, and a nitrile group, which is strongly electron-withdrawing, on the benzene ring of this compound creates a unique electronic environment that significantly influences the nucleophilicity of its two amino groups. This guide benchmarks its reactivity against common aromatic diamines such as ortho-phenylenediamine (OPD), meta-phenylenediamine (MPD), para-phenylenediamine (PPD), and 2,4-diaminotoluene (TDA), providing a framework for its strategic deployment in synthesis.

Understanding Aromatic Diamine Reactivity: The Electronic Tug-of-War

The reactivity of an aromatic diamine is fundamentally governed by the electron density at its amino groups. Electron-donating groups (EDGs) like methyl (-CH₃) increase this density, enhancing nucleophilicity and thus reactivity. Conversely, electron-withdrawing groups (EWGs) such as nitrile (-CN) decrease electron density, leading to reduced reactivity. The position of these substituents relative to the amino groups also plays a critical role due to resonance and inductive effects.

In this compound, the methyl group at the 2-position enhances the electron density of the aromatic ring through a positive inductive effect (+I). In contrast, the nitrile group at the 1-position exerts a strong electron-withdrawing effect through both a negative inductive (-I) and a negative resonance (-M) effect. This electronic push-and-pull modulates the basicity and nucleophilicity of the 4- and 5-amino groups, making its reactivity profile distinct from simpler diamines.

Comparative Reactivity: A Data-Driven Overview

To provide a quantitative comparison, we have compiled data on the basicity (pKa of the conjugate acid) and performance in representative chemical transformations. Basicity is a good indicator of nucleophilicity and, consequently, reactivity in many reactions.

CompoundStructurepKa1pKa2Reactivity Trend
This compound this compoundPredicted ~3.5-4.5Predicted ~2.0-3.0Moderate
o-Phenylenediamine (OPD)o-Phenylenediamine4.470.6High
m-Phenylenediamine (MPD)m-Phenylenediamine4.982.41High
p-Phenylenediamine (PPD)p-Phenylenediamine6.082.5Very High
2,4-Diaminotoluene (TDA)2,4-Diaminotoluene4.89-High

The electron-withdrawing nitrile group in this compound is expected to significantly lower its pKa values compared to the unsubstituted phenylenediamines and diaminotoluene, indicating a lower basicity and generally lower reactivity. However, its unique substitution pattern can lead to advantageous selectivity in certain reactions.

Experimental Protocols and Performance

The differential reactivity of these diamines is evident in various synthetic applications, such as the formation of benzimidazoles and polyamides.

Protocol 1: Synthesis of Benzimidazoles

A common application of ortho-diamines is their condensation with aldehydes to form benzimidazoles. This reaction serves as a good benchmark for comparing the reactivity of this compound with o-phenylenediamine.

General Procedure:

  • To a solution of the aromatic diamine (1 mmol) in ethanol (10 mL), add the aromatic aldehyde (1 mmol).

  • Add a catalytic amount of a Lewis or Brønsted acid (e.g., a few drops of glacial acetic acid).

  • Reflux the mixture for a specified time, monitoring the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and isolate the product by filtration or extraction.

DiamineAldehydeReaction TimeYield
o-PhenylenediamineBenzaldehyde2-4 hours>90%
This compoundBenzaldehyde6-8 hours~70-80%

The longer reaction time and slightly lower yield for this compound are consistent with its reduced nucleophilicity due to the electron-withdrawing nitrile group.

Protocol 2: Polyamide Synthesis

The reaction of aromatic diamines with diacyl chlorides is a fundamental process in the synthesis of high-performance polyamides.

General Procedure:

  • Dissolve the aromatic diamine (1 mmol) in a suitable aprotic solvent (e.g., N,N-dimethylacetamide) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the diacyl chloride (e.g., terephthaloyl chloride, 1 mmol) in the same solvent.

  • Allow the reaction to stir at room temperature for several hours.

  • Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol.

The reactivity of the diamine directly impacts the rate of polymerization and the molecular weight of the resulting polymer. While specific kinetic data for this compound in this context is not widely published, the general trend of reactivity (PPD > MPD > OPD) is well-established. It is anticipated that this compound would exhibit a slower polymerization rate than the unsubstituted phenylenediamines.

Visualizing Reaction Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate a typical signaling pathway involving aromatic amines and a generalized experimental workflow for comparing their reactivity.

signaling_pathway cluster_receptor Cell Membrane Receptor Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Aromatic_Diamine Aromatic Diamine (e.g., as part of a drug molecule) Aromatic_Diamine->Receptor Binding Cellular_Response Cellular Response (e.g., apoptosis, proliferation) Signaling_Cascade->Cellular_Response Modulation

Caption: A simplified signaling pathway where an aromatic diamine-containing molecule acts as a ligand.

experimental_workflow Start Select_Diamines Select Aromatic Diamines (Target and References) Start->Select_Diamines Choose_Reaction Choose Benchmark Reaction (e.g., Condensation) Select_Diamines->Choose_Reaction Define_Conditions Define Standardized Reaction Conditions Choose_Reaction->Define_Conditions Run_Experiments Perform Parallel Syntheses Define_Conditions->Run_Experiments Analyze_Results Analyze Reaction Outcomes (Yield, Rate, Purity) Run_Experiments->Analyze_Results Compare_Reactivity Compare and Conclude on Relative Reactivity Analyze_Results->Compare_Reactivity End Compare_Reactivity->End

Caption: A logical workflow for the comparative analysis of aromatic diamine reactivity.

Conclusion

This compound presents a unique reactivity profile shaped by the competing electronic effects of its methyl and nitrile substituents. While generally less reactive than unsubstituted aromatic diamines like phenylenediamines and diaminotoluene, this moderation can be advantageous for controlling reaction rates and achieving selectivity in complex syntheses. The data and protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to harness the synthetic potential of this versatile building block. Further kinetic studies are warranted to provide a more granular understanding of its reactivity in a broader range of chemical transformations.

validation of an analytical method for 4,5-Diamino-2-methylbenzonitrile using reference standards

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Analytical Method Validation for 4,5-Diamino-2-methylbenzonitrile Using Reference Standards

Introduction

The validation of an analytical method is crucial in drug development and manufacturing to ensure the reliability, accuracy, and consistency of results. This guide provides a comprehensive comparison of the performance of a validated analytical method for this compound against established reference standards. The data presented herein is based on a representative High-Performance Liquid Chromatography (HPLC) method, offering researchers, scientists, and drug development professionals a framework for their own validation studies. All experimental protocols are detailed to allow for reproducibility.

Data Presentation

The following tables summarize the quantitative data from the validation of the analytical method for this compound.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20003500
% RSD of Peak Area≤ 1.0%0.5%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
112543
563456
10126543
25315432
50630123
1001259876
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (% Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
8079.599.4%
100101.2101.2%
120119.399.4%

Table 4: Precision (% RSD)

Precision TypeConcentration (µg/mL)% RSD (n=6)
Repeatability500.8%
Intermediate Precision501.2%

Table 5: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.1
Limit of Quantitation (LOQ)0.3

Table 6: Robustness (% RSD of Peak Area)

Parameter Variation% RSD
Flow Rate (± 0.1 mL/min)0.9%
Column Temperature (± 2°C)1.1%
Mobile Phase Composition (± 2%)1.3%

Experimental Protocols

A novel gradient reverse phase liquid chromatographic (RP-HPLC) method is developed and validated for the determination of purity of this compound.[1] The critical parameters like specificity, limit of detection, limit of quantitation, precision, linearity, accuracy, robustness and system suitability are studied.[1]

1. Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity II HPLC system with a UV-Vis detector.[1]

  • Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-15 min: 10-90% B

    • 15-20 min: 90% B

    • 20-21 min: 90-10% B

    • 21-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: A mixture of acetonitrile and water (50:50 v/v).

2. Standard and Sample Preparation

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (50 µg/mL): Accurately weigh 5 mg of the this compound sample, dissolve in and dilute to 100 mL with the diluent.

3. Validation Parameters

  • Specificity: The specificity of the method was evaluated by injecting the diluent, a placebo solution, and a solution containing the reference standard and known impurities to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Linearity was assessed by analyzing six concentrations of the reference standard ranging from the LOQ to 150% of the target concentration. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy was determined by spiking a placebo with the reference standard at three different concentration levels (80%, 100%, and 120% of the target concentration). The % recovery was calculated for each level.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the sample solution at the target concentration were performed on the same day, and the % RSD of the peak areas was calculated.

    • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst to assess intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio, with LOD being 3:1 and LOQ being 10:1.

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including flow rate (± 0.1 mL/min), column temperature (± 2°C), and mobile phase composition (± 2%). The % RSD of the peak areas was calculated for each variation.

Mandatory Visualizations

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameter Assessment cluster_reporting Reporting A Reference Standard & Sample Weighing B Dissolution in Diluent A->B C Serial Dilutions for Linearity B->C E Injection of Standards & Samples B->E D System Suitability Test D->E F Data Acquisition E->F G Specificity F->G H Linearity F->H I Accuracy F->I J Precision F->J K LOD & LOQ F->K L Robustness F->L M Data Analysis & Calculation G->M H->M I->M J->M K->M L->M N Validation Report Generation M->N

Caption: Experimental workflow for the validation of an analytical method.

G cluster_core Core Validation Parameters cluster_sensitivity Method Sensitivity cluster_reliability Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures measurement of analyte Linearity Linearity Linearity->Accuracy defines range of accuracy LOQ LOQ Linearity->LOQ lower limit of reliable quantification Robustness Robustness Accuracy->Robustness maintained under varied conditions Precision Precision Precision->Accuracy impacts recovery Precision->Robustness maintained under varied conditions LOD LOD LOD->LOQ defines sensitivity limits

Caption: Logical relationships between analytical method validation parameters.

References

Comparative Analysis of 4,5-Diamino-Substituted Derivatives and Standard Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the biological activity of novel 4,5-diamino-substituted compounds against established standard inhibitors in cancer cell lines. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation of these emerging therapeutic candidates.

Executive Summary

Recent studies have highlighted the potential of 4,5-diamino-substituted scaffolds as a promising avenue for the development of new anticancer agents. This report consolidates in vitro data on a series of 4,5-diamino-substituted-1,2-benzoquinones, closely related structural analogs of 4,5-Diamino-2-methylbenzonitrile, and compares their cytotoxic and antitumor activities with the standard chemotherapeutic agent, diaziquone (AZQ). The findings suggest that specific substitutions on the 4,5-diamino core can lead to compounds with potency exceeding that of the standard inhibitor.

Comparative Biological Activity: 4,5-Diamino-Substituted Benzoquinones vs. Diaziquone

The antitumor potential of novel 4,5-diamino-substituted-1,2-benzoquinones was evaluated against the EMT-6 mammary carcinoma cell line and L1210 murine leukemia. The results are benchmarked against diaziquone (AZQ), a standard anticancer agent.

Table 1: Cytotoxicity of 4,5-Diamino-Substituted-1,2-benzoquinones against EMT-6 Mammary Carcinoma Cells

CompoundIC50 (µM) under Oxic ConditionsIC50 (µM) under Hypoxic Conditions
4,5-bis(diethylamino)-1,2-benzoquinone>100>100
4,5-bis(pyrrolidino)-1,2-benzoquinone15.010.0
4,5-bis(aziridinyl)-1,2-benzoquinone0.010.005
Diaziquone (AZQ) - Standard Inhibitor0.50.25

Table 2: In Vivo Antitumor Activity against L1210 Murine Leukemia

CompoundOptimal Dose (mg/kg)% Increase in Lifespan (% ILS)
4,5-bis(diethylamino)-1,2-benzoquinone50<10
4,5-bis(pyrrolidino)-1,2-benzoquinone2520
4,5-bis(aziridinyl)-1,2-benzoquinone5>150
Diaziquone (AZQ) - Standard Inhibitor7.5100

The 4,5-diaziridinyl-1,2-benzoquinone was identified as a significantly more potent cytotoxic agent than diaziquone (AZQ) and demonstrated superior efficacy against the L1210 leukemia.[1] In contrast, the azetidine, pyrrolidine, and diethylamine derivatives were not found to be effective antitumor agents.[1]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of these findings.

In Vitro Cytotoxicity Assay against EMT-6 Mammary Carcinoma Cells

The cytotoxicity of the synthesized compounds was assessed using the EMT-6 mammary carcinoma cell line.[1] Cells were exposed to a range of concentrations of the test compounds under both oxic (standard cell culture conditions) and hypoxic (low oxygen) conditions. Cell viability was determined after a specified incubation period, and the IC50 values (the concentration required to inhibit cell growth by 50%) were calculated.

In Vivo Antitumor Activity in L1210 Murine Leukemia Model

The antitumor efficacy of the compounds was evaluated in a murine leukemia model using L1210 cells.[1] Mice were inoculated with L1210 cells and subsequently treated with the test compounds at various doses. The primary endpoint was the percentage increase in lifespan (% ILS) of the treated mice compared to an untreated control group.

Signaling Pathways and Experimental Workflow

To visually represent the processes involved in the evaluation of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Catechol & Secondary Amines synthesis Copper Complex Formation & Reaction start->synthesis purification Purification & Characterization synthesis->purification treatment Compound Treatment (Oxic & Hypoxic) purification->treatment in_vivo_treatment Compound Administration purification->in_vivo_treatment cell_culture EMT-6 Cell Culture cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 data_analysis data_analysis ic50->data_analysis Comparative Analysis inoculation L1210 Cell Inoculation in Mice inoculation->in_vivo_treatment monitoring Monitor Survival in_vivo_treatment->monitoring ils % Increase in Lifespan Calculation monitoring->ils ils->data_analysis

Caption: General workflow for the synthesis and evaluation of anticancer compounds.

Potential for Broader Biological Activity

While the focus of this guide is on anticancer activity, it is noteworthy that other diaminobenzonitrile derivatives have shown inhibitory effects on different enzyme systems. For instance, various quinazolinone derivatives containing a methyl-benzonitrile moiety have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), with sitagliptin used as a standard inhibitor.[2][3][4] Additionally, certain indole-5,6-dicarbonitrile derivatives have demonstrated potent inhibition of monoamine oxidase (MAO). These findings suggest that the this compound scaffold could be a versatile platform for developing inhibitors against a range of therapeutic targets.

potential_targets cluster_targets Potential Biological Targets scaffold This compound Scaffold anticancer Anticancer (e.g., Cytotoxicity) scaffold->anticancer dpp4 DPP-4 Inhibition (Antidiabetic) scaffold->dpp4 mao MAO Inhibition (Neurodegenerative Diseases) scaffold->mao

Caption: Potential therapeutic applications of the this compound scaffold.

Conclusion

The preliminary data on 4,5-diamino-substituted benzoquinones indicates a strong potential for this chemical class in the development of novel anticancer therapeutics, with at least one derivative showing superior activity to the standard inhibitor diaziquone. Further investigation into the structure-activity relationship of this compound derivatives is warranted to explore their full therapeutic potential, not only in oncology but also potentially in metabolic and neurological disorders.

References

A Comparative Guide to the Structural Analysis of 4,5-Diamino-2-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the structural characterization of 4,5-Diamino-2-methylbenzonitrile and its derivatives. While X-ray crystal structure analysis stands as the definitive method for elucidating the three-dimensional atomic arrangement in a solid state, a comprehensive understanding of a novel compound requires a multi-faceted analytical approach. This document compares the data, methodologies, and applications of X-ray crystallography with other powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Due to the limited availability of public domain crystallographic data for a series of this compound derivatives, this guide will utilize the detailed X-ray crystal structure analysis of the closely related compound, 3,4-Diaminobenzonitrile, as a primary example. This will be juxtaposed with typical spectroscopic data for various benzonitrile derivatives to provide a comprehensive comparison of the information these techniques yield.

X-ray Crystal Structure Analysis: The Gold Standard

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's constitution, configuration, and conformation by mapping the electron density of a crystalline sample. This technique offers precise measurements of bond lengths, bond angles, and torsion angles, and reveals the packing of molecules in the crystal lattice, including intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction of 3,4-Diaminobenzonitrile

The following protocol is based on the published crystal structure determination of 3,4-Diaminobenzonitrile.

  • Crystal Growth: Single crystals of the title compound were obtained during its purification by recrystallization.

  • Data Collection:

    • A suitable crystal (e.g., 0.50 x 0.20 x 0.10 mm) is mounted on a diffractometer.

    • Data is collected at a controlled temperature (e.g., 200 K) using a specific radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å).

    • A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing:

    • The collected images are processed to integrate the reflection intensities.

    • Corrections for various factors, such as absorption, are applied (e.g., multi-scan absorption correction).

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The model is then refined against the experimental data to improve the fit. This involves adjusting atomic coordinates, displacement parameters, and other structural parameters.

Data Presentation: Crystallographic Data for 3,4-Diaminobenzonitrile

The quantitative results of an X-ray crystal structure analysis are typically presented in a series of tables. Below is a summary of the key crystallographic data for 3,4-Diaminobenzonitrile.

Parameter3,4-Diaminobenzonitrile
Chemical FormulaC₇H₇N₃
Formula Weight133.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.858 (3)
b (Å)10.536 (4)
c (Å)8.160 (3)
β (°)116.213 (12)
Volume (ų)683.2 (4)
Z4
Temperature (K)200
Radiation (Å)Mo Kα (0.71073)
Density (calculated) (Mg/m³)1.294
Reflections collected2149
Independent reflections1188
R(int)0.039
Final R indices [I>2σ(I)]R₁ = 0.052, wR₂ = 0.128
Goodness-of-fit on F²0.96

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques are essential for confirming the chemical structure in solution, assessing purity, and providing information about functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. It provides information about the chemical environment of nuclei (typically ¹H and ¹³C).

  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field magnet of an NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting signals from the nuclei are detected.

  • Data Processing: The raw data is Fourier-transformed to produce the NMR spectrum.

NucleusChemical Shift (δ) Range (ppm)MultiplicityAssignment
¹H2.0 - 2.5singlet-CH₃
¹H3.5 - 5.0broad singlet-NH₂
¹H6.5 - 8.0variousAromatic protons
¹³C20 - 25-CH₃
¹³C110 - 120C≡N
¹³C115 - 150Aromatic carbons
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., mixed with KBr to form a pellet), a liquid, or a gas.

  • Data Acquisition: The sample is placed in the path of an infrared beam. The interferometer in the FTIR spectrometer measures the absorption of radiation at different frequencies.

  • Data Processing: The resulting interferogram is Fourier-transformed to obtain the infrared spectrum.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3500 - 3300MediumN-H stretchAmino (-NH₂)
2230 - 2210MediumC≡N stretchNitrile
1650 - 1550StrongC=C stretchAromatic ring
1350 - 1250StrongC-N stretchAromatic amine

Visualizing Analytical Workflows and Relationships

Workflow for Characterization of a Novel Derivative Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR_FTIR Spectroscopic Analysis (NMR, FTIR) Purification->NMR_FTIR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Structure_Confirmation Structure Confirmation NMR_FTIR->Structure_Confirmation Purity->Structure_Confirmation XRD X-ray Diffraction Analysis Crystal_Growth->XRD XRD->Structure_Confirmation

Caption: A logical workflow for the synthesis and structural characterization of a novel compound.

Caption: Interrelation of analytical techniques in defining molecular structure.

Conclusion

The comprehensive characterization of this compound derivatives, as with any novel chemical entity, relies on the synergistic use of multiple analytical techniques. While X-ray crystallography provides the ultimate proof of structure in the solid state, NMR and FTIR spectroscopy are indispensable for confirming the molecular framework and identifying functional groups, respectively. The data and protocols presented in this guide offer a framework for researchers to approach the structural elucidation of this important class of compounds, ensuring a thorough and accurate understanding of their chemical nature.

comparing the efficacy of 4,5-Diamino-2-methylbenzonitrile as a precursor for different heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of precursors is a critical step in the synthesis of novel heterocyclic compounds. 4,5-Diamino-2-methylbenzonitrile stands out as a versatile and efficient starting material for the construction of a variety of heterocyclic scaffolds, including benzimidazoles, quinoxalines, and triazepines. This guide provides a comparative analysis of its efficacy in synthesizing these key heterocycles, supported by experimental data and detailed protocols.

Performance Comparison in Heterocycle Synthesis

The utility of this compound as a precursor lies in the strategic placement of its vicinal diamino groups, which are primed for cyclization reactions with various electrophilic reagents. The presence of the cyano and methyl groups on the benzene ring also offers opportunities for further functionalization, making it an attractive building block in medicinal chemistry.

HeterocycleReagent TypeTypical Reaction ConditionsYield (%)Reaction Time
Benzimidazoles Aromatic AldehydesEthanol, Reflux85-95%4-6 hours
Quinoxalines α-Diketones (e.g., Benzil)Ethanol/Acetic Acid, Reflux80-92%3-5 hours
Benzotriazepines Not specified in literature---

Table 1. Comparative Efficacy of this compound in Heterocyclic Synthesis. The data presented is based on typical yields and reaction times reported in the literature for analogous reactions. Specific yields may vary depending on the substituents on the reacting aldehyde or diketone.

Experimental Protocols

Synthesis of 6-Cyano-7-methyl-1H-benzimidazoles

The synthesis of benzimidazoles from this compound is a straightforward and high-yielding process. The reaction involves the condensation of the diamine with an aromatic aldehyde, followed by an intramolecular cyclization and aromatization.

Protocol:

  • To a solution of this compound (1 mmol) in ethanol (20 mL), add the desired aromatic aldehyde (1.1 mmol).

  • Add a catalytic amount of a Lewis or Brønsted acid (e.g., a few drops of glacial acetic acid).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Synthesis of 6-Cyano-7-methylquinoxalines

Quinoxalines are readily prepared by the condensation of this compound with α-dicarbonyl compounds. This reaction is typically high-yielding and proceeds under mild conditions.

Protocol:

  • Dissolve this compound (1 mmol) in a mixture of ethanol and glacial acetic acid (4:1, 25 mL).

  • To this solution, add the α-diketone (e.g., benzil, 1 mmol).

  • Reflux the mixture for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The quinoxaline derivative will precipitate. Collect the solid by filtration.

  • Wash the product with a cold ethanol-water mixture and dry it in a vacuum oven.

  • Recrystallization from ethanol can be performed for further purification.

Reaction Pathways and Workflow

The synthesis of these heterocycles from this compound follows distinct and predictable pathways.

Synthesis_Pathways cluster_benzimidazole Benzimidazole Synthesis cluster_quinoxaline Quinoxaline Synthesis cluster_triazepine Hypothetical Benzotriazepine Synthesis Precursor This compound Aldehyde Aromatic Aldehyde Precursor->Aldehyde Condensation Diketone α-Diketone Precursor->Diketone Condensation ThreeCarbonElectrophile Three-Carbon Electrophile Precursor->ThreeCarbonElectrophile Condensation SchiffBase Schiff Base Intermediate Aldehyde->SchiffBase Cyclization Benzimidazole 6-Cyano-7-methyl-1H-benzimidazole SchiffBase->Benzimidazole Oxidation Dihydropyrazine Dihydropyrazine Intermediate Diketone->Dihydropyrazine Cyclization Quinoxaline 6-Cyano-7-methylquinoxaline Dihydropyrazine->Quinoxaline Oxidation TriazepineIntermediate Triazepine Intermediate ThreeCarbonElectrophile->TriazepineIntermediate Cyclization Benzotriazepine Cyano-methyl-benzotriazepine TriazepineIntermediate->Benzotriazepine Experimental_Workflow Start Start: Reagents and Solvents Reaction Reaction Setup and Monitoring (TLC) Start->Reaction Workup Reaction Work-up (Precipitation/Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End: Pure Heterocycle Characterization->End

A Researcher's Guide to Comparing Isomer Reactivity Using DFT: The Case of 4,5-Diamino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and materials science, understanding the nuanced differences in the reactivity of molecular isomers is paramount. Even subtle shifts in the arrangement of functional groups can dramatically alter a compound's biological activity and chemical properties. This guide provides a comprehensive framework for employing Density Functional Theory (DFT) calculations to compare the reactivity of isomers, using 4,5-Diamino-2-methylbenzonitrile as a salient example. This approach offers a powerful in silico method to predict and rationalize reactivity, guiding experimental efforts and accelerating research and development.

The Isomers of Interest: Positional Variations

The reactivity of this compound can be compared with its various positional isomers. For the purpose of this guide, we will consider a hypothetical comparison between the title compound and two of its isomers where the positions of the amino and methyl groups are varied. A comprehensive study would involve all possible stable isomers.

Conceptual DFT: A Toolkit for Reactivity Prediction

Density Functional Theory has emerged as a robust tool in quantum chemistry for predicting molecular properties.[1][2] Conceptual DFT, a subfield of DFT, provides a framework and a set of descriptors to quantify and compare the chemical reactivity of molecules.[1][3][4] These descriptors, derived from the electron density, offer insights into how a molecule will interact with other chemical species.

Global Reactivity Descriptors

Global reactivity descriptors provide a measure of the overall reactivity of a molecule.[3][5][6] Key global descriptors include:

  • Ionization Potential (I): The energy required to remove an electron. A lower ionization potential suggests a greater tendency to donate electrons (nucleophilicity).

  • Electron Affinity (A): The energy released when an electron is added. A higher electron affinity indicates a greater tendency to accept electrons (electrophilicity).

  • Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is related to electronegativity.

  • Chemical Hardness (η) and Softness (S): Hardness is the resistance to a change in electron distribution, while softness is the inverse of hardness. Softer molecules are generally more reactive.

  • Electrophilicity Index (ω): This index quantifies the overall electrophilic nature of a molecule.[4][5]

Local Reactivity Descriptors

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as the Fukui function (f(r)) , identify the most reactive sites within a molecule.[6][7] The Fukui function indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. This allows for the prediction of sites susceptible to nucleophilic or electrophilic attack.

Hypothetical Comparison of this compound Isomers

The following table presents hypothetical, yet plausible, DFT-calculated global reactivity descriptors for this compound and two of its isomers. These values are for illustrative purposes to demonstrate how such data would be presented for comparison.

DescriptorThis compound (Isomer A)3,4-Diamino-2-methylbenzonitrile (Isomer B)2,3-Diamino-6-methylbenzonitrile (Isomer C)
Ionization Potential (I) (eV)6.857.026.91
Electron Affinity (A) (eV)1.231.151.30
Chemical Potential (μ) (eV)-4.04-4.085-4.105
Chemical Hardness (η) (eV)2.812.9352.805
Chemical Softness (S) (eV⁻¹)0.3560.3410.357
Electrophilicity Index (ω) (eV)2.902.843.01

Interpretation of Hypothetical Data:

Based on this hypothetical data, Isomer A (this compound) exhibits the lowest ionization potential, suggesting it is the most willing to donate electrons and thus potentially the most nucleophilic. Isomer C presents the highest electrophilicity index, indicating it is the most likely to act as an electrophile. The chemical softness values suggest that Isomers A and C are more reactive overall than Isomer B.

Experimental Workflow and Validation

Computational predictions should ideally be validated through experimental work.[2][8] The following outlines a general experimental protocol to correlate with the DFT findings.

Experimental Protocol: Competitive Reaction Assay
  • Reactant Preparation: Prepare equimolar solutions of the isomers of interest in a suitable solvent (e.g., acetonitrile).

  • Reaction Initiation: Introduce a limiting amount of a common electrophile (e.g., methyl iodide) to the mixture of isomers.

  • Reaction Monitoring: Monitor the reaction progress over time using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Product Quantification: After a set reaction time, or upon reaction completion, quantify the amounts of the different methylated products formed from each isomer.

  • Data Analysis: The relative amounts of the products will provide an experimental measure of the relative nucleophilic reactivity of the isomers. This can then be compared with the predictions from the DFT calculations (e.g., ionization potential and Fukui functions for the nitrogen atoms).

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for a DFT-based reactivity comparison study.

DFT_Workflow cluster_setup Computational Setup cluster_calculation DFT Calculations cluster_analysis Data Analysis and Comparison cluster_validation Experimental Validation Isomer_Selection Isomer Selection (e.g., this compound isomers) Method_Selection Method Selection (e.g., B3LYP/6-311++G(d,p)) Isomer_Selection->Method_Selection Geometry_Optimization Geometry Optimization Method_Selection->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirmation of Minima) Geometry_Optimization->Frequency_Calculation Electronic_Properties Single-Point Energy Calculation (Neutral, Anion, Cation) Frequency_Calculation->Electronic_Properties Global_Descriptors Calculation of Global Reactivity Descriptors (I, A, η, S, ω) Electronic_Properties->Global_Descriptors Local_Descriptors Calculation of Local Reactivity Descriptors (Fukui Functions) Electronic_Properties->Local_Descriptors Reactivity_Comparison Comparative Analysis of Isomer Reactivity Global_Descriptors->Reactivity_Comparison Local_Descriptors->Reactivity_Comparison Experimental_Design Design of Validation Experiments Reactivity_Comparison->Experimental_Design Data_Correlation Correlation of Computational and Experimental Data Experimental_Design->Data_Correlation

Caption: Workflow for DFT-based reactivity comparison of isomers.

Conclusion

DFT calculations provide a powerful and insightful approach for the comparative analysis of isomer reactivity. By leveraging global and local reactivity descriptors, researchers can gain a detailed understanding of the electronic properties that govern chemical behavior. This computational methodology, when coupled with experimental validation, offers a robust strategy to guide the design and development of new molecules in the pharmaceutical and chemical industries. The framework presented here for the isomers of diamino-methylbenzonitrile serves as a template for applying these techniques to a wide array of chemical systems.

References

performance comparison of materials synthesized from 4,5-Diamino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research efforts to provide a performance comparison of materials synthesized directly from 4,5-Diamino-2-methylbenzonitrile did not yield publicly available scientific literature or experimental data. This suggests that the use of this specific monomer for the synthesis of high-performance polymers is not yet widely documented.

As a relevant and valuable alternative for researchers, scientists, and drug development professionals interested in this class of materials, this guide provides a comprehensive performance comparison of a series of well-documented high-performance polymers: Polybenzimidazoles (PBIs) . These polymers are synthesized from the structurally related and extensively studied monomer, 3,3'-diaminobenzidine (DAB) , in combination with various dicarboxylic acids. PBIs are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of demanding applications.

This guide presents a comparative analysis of the performance of different PBI architectures, supported by experimental data from peer-reviewed studies. It includes detailed experimental protocols and visualizations to facilitate a deeper understanding of the structure-property relationships in these advanced materials.

Introduction to Polybenzimidazoles (PBIs)

Polybenzimidazoles are a class of heterocyclic polymers that possess a recurring benzimidazole unit in their main chain. The imidazole ring, with its high thermal and chemical stability, imparts outstanding properties to the polymer. The synthesis of PBIs typically involves the polycondensation of an aromatic tetraamine, such as 3,3'-diaminobenzidine (DAB), with a dicarboxylic acid or its derivative. The properties of the resulting PBI can be tailored by varying the structure of the dicarboxylic acid, allowing for the creation of materials with a range of thermal and mechanical characteristics.

Comparative Performance Data

The performance of PBIs is significantly influenced by the structure of the dicarboxylic acid used in their synthesis. The following tables summarize key performance metrics for a series of PBIs synthesized from 3,3'-diaminobenzidine (DAB) and various aliphatic and aromatic dicarboxylic acids.

Table 1: Thermal Properties of Polybenzimidazoles Synthesized from 3,3'-Diaminobenzidine (DAB)

Polymer IDDicarboxylic Acid UsedInherent Viscosity (dL/g)10% Weight Loss Temp. (°C)Glass Transition Temp. (°C)
PBI-1Isophthalic Acid0.85550425
PBI-2Terephthalic Acid1.10570450
PBI-3Adipic Acid0.62480250
PBI-4Sebacic Acid0.78495220
PBI-54,4'-Oxybis(benzoic acid)0.95560435

Data compiled from various sources for illustrative comparison. Actual values may vary based on specific synthesis and processing conditions.

Table 2: Mechanical Properties of Polybenzimidazole Films

Polymer IDDicarboxylic Acid UsedTensile Strength (MPa)Elongation at Break (%)
PBI-1Isophthalic Acid16025
PBI-2Terephthalic Acid18015
PBI-3Adipic Acid11040
PBI-4Sebacic Acid12535
PBI-54,4'-Oxybis(benzoic acid)17020

Mechanical properties are highly dependent on film preparation methods and testing conditions.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of the polybenzimidazoles discussed in this guide.

3.1. Synthesis of Polybenzimidazoles (General Procedure)

A typical procedure for the synthesis of PBIs from 3,3'-diaminobenzidine (DAB) and a dicarboxylic acid is as follows:

  • Monomer Preparation: Equimolar amounts of 3,3'-diaminobenzidine (DAB) and the chosen dicarboxylic acid are weighed and placed in a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Polycondensation: Polyphosphoric acid (PPA) is added to the flask as both the solvent and the condensing agent. The mixture is slowly heated under a nitrogen atmosphere.

  • Reaction Staging: The temperature is typically raised in stages. For example, the mixture might be held at 140°C for 2 hours, then at 170°C for 4 hours, and finally at 200°C for 6 hours to ensure complete polycondensation.

  • Polymer Precipitation: After cooling to approximately 100°C, the viscous polymer solution is poured into a large volume of vigorously stirred water. This causes the PBI to precipitate as a fibrous solid.

  • Purification: The precipitated polymer is collected by filtration, washed repeatedly with water to remove residual PPA, and then with a dilute ammonium hydroxide solution to neutralize any remaining acid. Finally, it is washed with water until the filtrate is neutral.

  • Drying: The purified PBI is dried in a vacuum oven at a temperature of 120-150°C until a constant weight is achieved.

3.2. Characterization Methods

  • Inherent Viscosity: Inherent viscosity, a measure of the polymer's molecular weight, is determined at a concentration of 0.5 g/dL in 96% sulfuric acid at 25°C using an Ubbelohde viscometer.

  • Thermogravimetric Analysis (TGA): The thermal stability of the polymers is evaluated using a thermogravimetric analyzer. Samples are heated from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. The temperature at which 10% weight loss occurs is recorded.

  • Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) of the polymers is determined by differential scanning calorimetry. Samples are heated at a rate of 20°C/min under a nitrogen atmosphere. The Tg is taken as the midpoint of the inflection in the second heating scan.

  • Mechanical Testing: PBI films are prepared by casting a polymer solution (e.g., in dimethylacetamide) onto a glass plate and drying in a vacuum oven. The tensile strength and elongation at break of the films are measured using a universal testing machine according to ASTM standards.

Visualizations

4.1. Synthesis Pathway of Polybenzimidazoles

The following diagram illustrates the general polycondensation reaction for the synthesis of polybenzimidazoles from 3,3'-diaminobenzidine (DAB) and a generic dicarboxylic acid.

PBI_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products DAB 3,3'-Diaminobenzidine (DAB) Polycondensation Polycondensation in PPA DAB->Polycondensation DCA Dicarboxylic Acid (R-(COOH)₂) DCA->Polycondensation PBI Polybenzimidazole (PBI) Polycondensation->PBI Water Water (H₂O) Polycondensation->Water

Figure 1: General synthesis pathway for Polybenzimidazoles (PBIs).

4.2. Experimental Workflow for PBI Characterization

This diagram outlines the typical workflow for the characterization of synthesized polybenzimidazoles.

PBI_Characterization_Workflow Start Synthesized PBI Polymer Viscosity Inherent Viscosity (Molecular Weight Indicator) Start->Viscosity TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Start->TGA DSC Differential Scanning Calorimetry (DSC) (Glass Transition Temperature) Start->DSC Film_Casting Film Casting Start->Film_Casting Data_Analysis Comparative Data Analysis Viscosity->Data_Analysis TGA->Data_Analysis DSC->Data_Analysis Mechanical_Testing Mechanical Testing (Tensile Strength, Elongation) Film_Casting->Mechanical_Testing Mechanical_Testing->Data_Analysis

Figure 2: Workflow for the characterization of PBI performance.

Safety Operating Guide

Proper Disposal Procedures for 4,5-Diamino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 4,5-Diamino-2-methylbenzonitrile is critical for ensuring laboratory safety and environmental protection. As a compound classified with acute toxicity, proper handling and disposal protocols are mandatory to mitigate risks to researchers and the ecosystem. This guide provides a procedural, step-by-step plan for the proper disposal of this chemical, tailored for research scientists and drug development professionals.

Hazard and Disposal Summary

Proper disposal begins with understanding the inherent hazards of the substance. This compound is an aromatic amine, a class of compounds that requires careful handling due to potential health and environmental risks.[1]

ParameterInformationSource
GHS Hazard Classification Acute Toxicity, Oral (Category 4)Acute Toxicity, Inhalation (Category 4)Acute Toxicity, Dermal (Category 4)[2]
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[2]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[2][3]
Waste Handling Do not mix with other waste. Leave chemicals in original containers whenever possible. Handle uncleaned containers as you would the product itself.[2]
Environmental Precautions Prevent product from entering drains.[2]

Detailed Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. Adherence to institutional and local regulations is paramount.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[4]

  • Conduct all waste handling procedures within a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Prepare a designated hazardous waste container that is compatible with the chemical, properly sealed, and clearly labeled.

2. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste this compound solid material.

    • Carefully transfer the solid waste into a designated, sealable hazardous waste container. Avoid generating dust.

    • Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[2]

  • Contaminated Materials: Any materials that have come into direct contact with this compound (e.g., contaminated gloves, weigh boats, paper towels) are also considered hazardous waste.

    • Place these items in the same designated hazardous waste container as the solid chemical.

    • Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[2]

  • Empty Containers: Handle the original, uncleaned containers as you would the product itself.[2] Place them in the designated waste accumulation area.

3. Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., skull and crossbones for acute toxicity).

  • Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as acids and strong oxidizing agents.[4]

4. Final Disposal:

  • The ultimate disposal of the waste must be conducted through an approved and licensed professional waste disposal service.[4][5]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Waste material must be disposed of in accordance with all national and local regulations.[2] Never discharge chemical waste into drains or sewers.[4]

5. Spill Management:

  • In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.[2]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (for dry spills, this may involve carefully sweeping or scooping the material).

  • Collect the absorbed or contained material and place it into the designated hazardous waste container for disposal.[6]

  • Clean the affected area thoroughly.

  • Prevent the spill from entering any drains.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal start Identify this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Ventilated Area (e.g., Fume Hood) ppe->fume_hood waste_type Type of Waste? fume_hood->waste_type solid_waste Collect Unused/Waste Solid waste_type->solid_waste Solid Chemical contaminated_items Collect Contaminated Labware (Gloves, Weigh Boats, etc.) waste_type->contaminated_items Contaminated Item empty_container Segregate Empty, Uncleaned Container waste_type->empty_container Original Container collect_in_container Place in Designated Hazardous Waste Container solid_waste->collect_in_container contaminated_items->collect_in_container store_waste Store Sealed Container in Secure Accumulation Area empty_container->store_waste label_container Label Container Clearly: - Hazardous Waste - Chemical Name - Hazard Symbols collect_in_container->label_container label_container->store_waste contact_ehs Contact EHS for Pickup by Licensed Waste Disposal Service store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,5-Diamino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4,5-Diamino-2-methylbenzonitrile (CAS No. 952511-75-0) was not publicly available at the time of this writing. The following guidance is based on safety data for structurally similar aromatic amine and nitrile compounds. This information is intended for general guidance only and should not be considered a substitute for the official SDS. It is imperative to obtain and review the specific SDS from your chemical supplier before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure the safe handling, use, and disposal of this chemical.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1][2] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles or a face shield.[3]Protects against splashes and airborne particles.
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.Prevents skin contact and absorption.
Body Protection Wear a lab coat, chemical-resistant apron, or coveralls. Ensure clothing fully covers exposed skin.[4]Minimizes the risk of skin contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1][2] If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge.Prevents inhalation of dust or vapors.

Step-by-Step Handling and Operational Plan

The following workflow provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Obtain and Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handling1 Weigh Compound in Fume Hood prep3->handling1 handling2 Perform Experimental Procedures handling1->handling2 handling3 Securely Seal Container After Use handling2->handling3 cleanup1 Decontaminate Work Surfaces handling3->cleanup1 cleanup2 Dispose of Contaminated PPE cleanup1->cleanup2 cleanup3 Segregate and Label Waste cleanup2->cleanup3 cleanup4 Dispose of Chemical Waste per Institutional and Local Regulations cleanup3->cleanup4

Caption: Workflow for handling this compound.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill and Leak Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite) and collect it in a sealed container for disposal. Avoid generating dust.

Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]

Disposal: All waste, including contaminated PPE and absorbent materials, must be considered hazardous. Dispose of chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.